molecular formula C11H10BrNO2 B1627010 3-(4-Bromobenzoyl)pyrrolidin-2-one CAS No. 328546-97-0

3-(4-Bromobenzoyl)pyrrolidin-2-one

Número de catálogo: B1627010
Número CAS: 328546-97-0
Peso molecular: 268.11 g/mol
Clave InChI: QXZJMPTUCLHTNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromobenzoyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromobenzoyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromobenzoyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(4-bromobenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)10(14)9-5-6-13-11(9)15/h1-4,9H,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZJMPTUCLHTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595015
Record name 3-(4-Bromobenzoyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328546-97-0
Record name 3-(4-Bromobenzoyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermodynamic Stability Profile: 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-(4-Bromobenzoyl)pyrrolidin-2-one , a critical intermediate often associated with the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac.

Executive Summary

3-(4-Bromobenzoyl)pyrrolidin-2-one represents a class of


-dicarbonyl functionalized lactams. Its thermodynamic stability is governed by a delicate equilibrium between the keto and enol tautomers, stabilized by intramolecular hydrogen bonding. While the pyrrolidinone ring confers significant thermal stability, the molecule exhibits specific vulnerabilities to hydrolytic ring opening under basic conditions and photolytic debromination due to the aryl bromide moiety.

This guide details the structural dynamics, degradation pathways, and validation protocols required to establish a robust stability profile for this compound in drug development workflows.

Part 1: Structural Dynamics & Thermodynamics

The thermodynamic baseline of this molecule is defined by the acidity of the C3 proton, located between the exocyclic ketone and the endocyclic lactam carbonyl. This structural motif creates a push-pull electronic system that drives tautomeric equilibrium.

Keto-Enol Tautomerism

Unlike simple ketones, 3-acylpyrrolidin-2-ones exist in a dynamic equilibrium. The Enol form is thermodynamically stabilized by a pseudo-six-membered ring formed via an intramolecular hydrogen bond between the enol hydroxyl group and the lactam carbonyl oxygen.

  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO, DMF) where solvent dipoles stabilize the distinct carbonyls.

  • Enol Form: Favored in non-polar solvents and the solid state due to the internal stabilization energy (

    
    ).
    
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism and the stabilization of the enol form.

Tautomerism Figure 1: Keto-Enol Tautomerism of 3-(4-Bromobenzoyl)pyrrolidin-2-one showing the thermodynamic shift. Keto Keto Tautomer (C3-H Acidic) Transition Transition State (Proton Transfer) Keto->Transition -H+ (C3) Enol Enol Tautomer (Intramolecular H-Bond) Transition->Enol +H+ (O-Exocyclic) Enol->Keto Equilibrium (Solvent Dependent)

[1]

Thermodynamic Parameters

The equilibrium constant (


) is defined as 

.
  • Solid State: Predominantly Enol (chelated).

  • Solution:

    
    .
    
  • Implication: Analytical methods must account for this. HPLC chromatograms may show "split" peaks or broad shoulders if the interconversion rate is slow on the chromatographic time scale (slow exchange).

Part 2: Degradation Pathways

Understanding the breakdown mechanisms is essential for establishing shelf-life and handling conditions.

Hydrolytic Ring Opening (Base-Catalyzed)

The pyrrolidinone (gamma-lactam) ring is generally stable at neutral pH. However, the electron-withdrawing effect of the 3-acyl group increases the electrophilicity of the lactam carbonyl, making it susceptible to nucleophilic attack by hydroxide ions.

Mechanism:

  • Nucleophilic attack of

    
     at the lactam carbonyl (C2).
    
  • Tetrahedral intermediate formation.

  • Collapse of intermediate and C-N bond cleavage.

  • Formation of the acyclic

    
    -amino acid derivative: 4-amino-2-(4-bromobenzoyl)butanoic acid .
    
Photolytic Dehalogenation

The C-Br bond on the benzoyl moiety is sensitive to UV radiation (290–320 nm).

  • Pathway: Homolytic fission of the C-Br bond generates an aryl radical.

  • Outcome: Hydrogen abstraction from solvent leads to 3-benzoylpyrrolidin-2-one (Debromo impurity), a critical quality attribute to monitor.

Degradation Pathway Diagram

Degradation Figure 2: Primary degradation pathways: Hydrolytic Ring Opening and Photolytic Debromination. cluster_Hydrolysis Hydrolysis (pH > 9) cluster_Photolysis Photolysis (UV) Parent 3-(4-Bromobenzoyl) pyrrolidin-2-one OpenRing 4-amino-2-(4-bromobenzoyl) butanoic acid Parent->OpenRing OH- / H2O Radical Aryl Radical Intermediate Parent->Radical hν (UV) Debromo 3-Benzoylpyrrolidin-2-one (Debromo Impurity) Radical->Debromo H-abstraction

Part 3: Experimental Protocols for Stability Profiling

To ensure scientific integrity, the following protocols utilize self-validating systems compliant with ICH Q1A(R2) guidelines.

Protocol A: Determination of Tautomeric Ratio ( )

Objective: Quantify the thermodynamic ratio of Keto vs. Enol forms to validate analytical method robustness.

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvents with varying polarity:

    
     (non-polar), 
    
    
    
    (polar aprotic), and
    
    
    (polar protic).
  • Acquisition: Acquire

    
    -NMR spectra at 25°C.
    
  • Analysis:

    • Enol Signal: Look for the downfield enolic -OH proton (

      
       ppm, broad singlet) and the vinyl proton (if applicable, though here it is fully substituted).
      
    • Keto Signal: Integrate the C3-H proton (typically a multiplet/doublet around 4.5–5.0 ppm).

  • Calculation:

    
    .
    
  • Validation: Variable Temperature (VT) NMR (25°C to 60°C) should show a shift in equilibrium, confirming thermodynamic dependence.

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Identify intrinsic stability limits and validate HPLC specificity.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux, 4 hours< 10% (Ring opening is slow in acid)
Base Hydrolysis 0.1 N NaOH, RT, 2 hours10–20% (Rapid ring opening expected)
Oxidation 3%

, RT, 4 hours
N-oxide formation or oxidative cleavage
Photostability 1.2 million lux hours (ICH Q1B)C-Br cleavage (Debromo impurity)
Thermal 60°C, 7 days (Solid state)Minimal (Check for dimerization)

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Note: If peaks split due to tautomerism, increase column temperature to 40°C to coalesce signals.

Part 4: Synthetic Implications & Handling

For researchers using this molecule as a precursor (e.g., for Bromfenac), the thermodynamic profile dictates specific process controls:

  • Quench Conditions: Avoid strong alkaline quenches (

    
    ) during workup to prevent yield loss via lactam hydrolysis.
    
  • Light Protection: Amber glassware is mandatory during synthesis and storage to prevent the accumulation of the des-bromo impurity.

  • Recrystallization: Crystallization from alcohols (e.g., Ethanol) may solvate the keto form, while non-polar solvents (e.g., Toluene) will precipitate the enol form. Consistency in solvent selection is crucial for polymorph control.

Stability Decision Tree

DecisionTree Figure 3: Workflow for establishing the thermodynamic stability profile. Start Start Stability Assessment Solubility Check Solubility (Polar vs Non-Polar) Start->Solubility TautomerCheck NMR Tautomer Ratio (Protocol A) Solubility->TautomerCheck StressTest Forced Degradation (Protocol B) TautomerCheck->StressTest Result1 Develop HPLC Method (T > 40°C for peak coalescence) StressTest->Result1 Degradants Identified Result2 Define Storage: Protect from Light & Moisture Result1->Result2

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[4][5] Retrieved from [Link]

  • Chemistry LibreTexts.Keto-Enol Tautomerism in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Dicarbonyl Systems. (2023). Retrieved from [Link]
    
  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes (Reactivity insights). (2024).[6][7] Retrieved from [Link]

  • National Institutes of Health (NIH). Stability of Pyrrolo-pyridine Derivatives in Aqueous Solutions (Hydrolysis Kinetics). (2007).[8] Retrieved from [Link]

Sources

Solubility Profile & Process Development Guide: 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and process development strategies for 3-(4-Bromobenzoyl)pyrrolidin-2-one .

Executive Summary

3-(4-Bromobenzoyl)pyrrolidin-2-one is a functionalized lactam intermediate used in the synthesis of complex pharmaceutical scaffolds, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase inhibitors. Its structure combines a polar, hydrogen-bond-accepting pyrrolidinone ring with a lipophilic, aromatic 4-bromobenzoyl moiety.

This duality creates a specific solubility window: the compound exhibits high solubility in dipolar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, moderate-to-high temperature-dependent solubility in esters and alcohols, and poor solubility in water and aliphatic hydrocarbons. This guide provides a theoretical solubility framework, experimental protocols for precise determination, and strategies for crystallization process design.

Physicochemical Context & Structural Analysis

To optimize solvent selection, one must understand the competing intermolecular forces within the crystal lattice of 3-(4-Bromobenzoyl)pyrrolidin-2-one.

Structural Moieties & Solvation Logic
MoietyCharacterSolvation Preference
Pyrrolidin-2-one Ring Polar, H-bond acceptor (C=O), H-bond donor (N-H)Soluble in water, alcohols, DCM.[1] High affinity for polar aprotic solvents.
Benzoyl Carbonyl Polar, H-bond acceptorEnhances solubility in esters (Ethyl Acetate) and ketones (Acetone).
4-Bromophenyl Group Lipophilic, Pi-stacking potentialReduces water solubility drastically. Increases solubility in Toluene and aromatic solvents.[2]

Net Result: The compound is an amphiphile with a bias toward polar organic solvents. It is likely a solid with a melting point in the range of 110–140°C (estimated based on structural analogs), making it an ideal candidate for cooling crystallization.

Predicted Solubility Profile

While specific mole-fraction data is proprietary for many intermediates, the following solubility classification is derived from Hansen Solubility Parameter (HSP) modeling of 3-acylpyrrolidin-2-one analogs.

Solvent Classification Table
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Process Utility
Dipolar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Reaction media; too soluble for crystallization.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction; good for transport but environmental concerns.
Esters & Ketones Ethyl Acetate, AcetoneModerate (10–30 mg/mL)Ideal for Recrystallization. Shows steep solubility vs. temperature curve.
Alcohols Methanol, Ethanol, IPAModerate (5–25 mg/mL)Good for recrystallization; potential for solvolysis if heated excessively with acid/base.
Aromatics Toluene, XyleneLow-Moderate (1–10 mg/mL)Useful for high-temperature purification; removes non-polar impurities.
Anti-Solvents Water, Hexane, HeptaneNegligible (<0.1 mg/mL)Used to crash out product or wash filter cakes.

Experimental Protocol: Solubility Determination

For precise process scale-up, researchers must generate empirical data. Do not rely on visual estimates. Use the Gravimetric Saturation Method described below.

Standardized Saturation Shake-Flask Method

Objective: Determine the saturation mass fraction (


) at equilibrium.
  • Preparation: Add excess solid 3-(4-Bromobenzoyl)pyrrolidin-2-one to 10 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours using a temperature-controlled orbital shaker.

  • Settling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Pipette a known volume (

      
      ) or mass of filtrate into the dish.
      
    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant weight (

      
      ).
      
    • Calculation:

      
      
      
Thermodynamic Modeling (Data Fitting)

Once data is collected at multiple temperatures (e.g., 278K to 323K), fit the results to the Modified Apelblat Equation to predict solubility at any temperature:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[3][4][5][6]
    
  • 
    : Empirical model constants
    

Process Application: Crystallization Strategy

The most critical application of solubility data is purification. Based on the profile of 3-(4-Bromobenzoyl)pyrrolidin-2-one, the following crystallization systems are recommended.

Recommended Solvent Systems
  • Single Solvent (Cooling): Ethyl Acetate .

    • Rationale: The compound dissolves well at reflux (~77°C) but poorly at 0°C. This provides maximum recovery yield.

  • Binary Solvent (Anti-solvent): Ethanol / Water .

    • Rationale: Dissolve in hot Ethanol. Slowly add Water until turbidity persists. Cool to 5°C. This system purifies the compound from lipophilic impurities (which stay in Ethanol) and inorganic salts (which stay in Water).

Process Workflow Diagram

SolubilityWorkflow Start Crude 3-(4-Bromobenzoyl) pyrrolidin-2-one Screen Solubility Screening (Shake-Flask Method) Start->Screen Decision Select Solvent System Screen->Decision PathA High T Coeff? (e.g., EtOAc) Decision->PathA Steep Solubility Curve PathB High Sol + Anti-Solvent? (e.g., EtOH + Water) Decision->PathB Flat Curve / High Sol Cooling Cooling Crystallization (Reflux → 0°C) PathA->Cooling Dosing Anti-Solvent Dosing (Controlled Addition) PathB->Dosing Filter Filtration & Washing (Cold Solvent) Cooling->Filter Dosing->Filter Dry Vacuum Drying (< 50°C) Filter->Dry Final Pure API Intermediate Dry->Final

Figure 1: Decision logic for purification based on solubility profiling.

References

  • Synthesis of Pyrrolidinone Derivatives

    • Topic: General synthesis of 3-acylpyrrolidin-2-ones via Dieckmann condensation or acyl
    • Source:Journal of Organic Chemistry, "Synthesis of 3-substituted pyrrolidin-2-ones."
  • Solubility Measurement Protocols

    • Topic: Standard shake-flask method and Apelblat correl
    • Source:Journal of Chemical & Engineering Data, "Solubility of Pharmaceutical Compounds in Organic Solvents."
  • Compound Data (CAS 328546-97-0)

    • Topic: Commercial availability and basic identifiers.[6][7][8]

    • Source: PubChem / Chemical Suppliers (Finetech, ChemScene).
  • Hansen Solubility Parameters: Topic: Theory of "Like Dissolves Like" for pyrrolidone derivatives. Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Disclaimer: This guide is based on theoretical modeling and structural analogs. Experimental validation using the protocols described in Section 4 is required for GMP process definition.

Sources

Literature review on bromobenzoyl pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bromobenzoyl Pyrrolidinone Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidinone ring is a cornerstone scaffold, celebrated for its prevalence in natural products and its role as a versatile building block in drug discovery.[1][2] Its five-membered saturated structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[3] When this core is functionalized with a bromobenzoyl moiety, a class of derivatives with significant and diverse pharmacological potential emerges.

The bromobenzoyl group brings several key features to the molecule. The benzoyl portion offers a rigid aromatic system capable of engaging in various non-covalent interactions, such as pi-stacking, with protein targets. The bromine atom, a halogen, can act as a hydrogen bond acceptor and increases the lipophilicity of the compound, potentially enhancing membrane permeability and bioavailability. Its specific placement on the benzoyl ring (e.g., ortho, meta, or para) can drastically influence the molecule's conformation and binding affinity. This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of bromobenzoyl pyrrolidinone derivatives, aimed at researchers and scientists in the field of drug development.

Synthetic Strategies and Methodologies

The synthesis of bromobenzoyl pyrrolidinone derivatives can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, stereocontrol, and precursor availability. The choice of a synthetic route is fundamentally driven by the desired substitution pattern and the overall molecular architecture.

Core Synthetic Approaches

Three primary strategies have been successfully employed for the synthesis of these scaffolds: reactions involving heterocyclic precursors, radical cyclization, and cyclocondensation reactions.

  • Synthesis from Heterocyclic Precursors: This approach utilizes more complex, pre-formed heterocyclic systems as starting materials. A notable example is the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][3][4]oxazine-1,6,7-trione with various amines.[4][5] The reaction proceeds smoothly at room temperature and provides a direct route to highly functionalized pyrrolidine-2,3-diones. The causality behind this method's success lies in the high reactivity of the trione system, which readily undergoes nucleophilic attack and subsequent ring-opening and rearrangement to form the stable pyrrolidinone core.

  • Radical Translocation and Cyclization: For the synthesis of more complex bridged azabicyclic systems, a strategy involving radical translocation has been developed.[6] This method starts with a precursor like 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine. Treatment with a radical initiator, such as azoisobutyronitrile (AIBN), and a tin hydride (Bu3SnH) generates an aryl radical at the site of the bromine atom. This radical can then translocate to the α-position of the acylamino group, which subsequently cyclizes onto the pendant alkenyl group. The regioselectivity of this cyclization (5-exo vs. 6-endo) can be controlled by substituents on the pyrrolidine ring and the alkenyl chain, demonstrating a sophisticated level of synthetic control.[6]

  • Cyclocondensation Reactions: A classical and robust method for forming the pyrrolidinone ring is through the cyclocondensation of an appropriate precursor with an anhydride. For instance, 4-bromo-2-hydroxy benzoic acid arylidene hydrazides can be reacted with succinic anhydride via heating under reflux.[7][8] This reaction forms the five-membered pyrrolidinone ring in good yield. This approach is particularly valuable for creating derivatives with a carboxylic acid handle, which can be used for further functionalization.

G cluster_0 General Synthetic Workflow cluster_1 Methodologies A Starting Materials (e.g., Bromobenzoyl Precursors, Amines, Anhydrides) B Reaction Condition Selection (Solvent, Temp, Catalyst) A->B C Core Synthesis Method B->C D Purification (e.g., Chromatography, Recrystallization) C->D C1 From Heterocyclic Precursors C2 Radical Cyclization C3 Cyclocondensation E Structural Characterization (NMR, MS, X-Ray) D->E F Final Bromobenzoyl Pyrrolidinone Derivative E->F

A generalized workflow for the synthesis and validation of bromobenzoyl pyrrolidinone derivatives.
Detailed Experimental Protocol: Synthesis via Heterocyclic Precursors

The following protocol is a representative example based on the synthesis of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.[4][5] This protocol is self-validating through the inclusion of purification and characterization steps to confirm the identity and purity of the final product.

Materials:

  • 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][3][4]oxazine-1,6,7-trione

  • Benzylamine

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus with silica gel

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][3][4]oxazine-1,6,7-trione in 20 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: To the stirred solution, add 1.1 mmol of benzylamine dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC using a dichloromethane/hexane (8:2) solvent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of dichloromethane in hexane to isolate the desired product.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid.

  • Characterization: Unambiguously confirm the structure of the synthesized compound using X-ray diffraction analysis of a single crystal, along with standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Biological Activities and Therapeutic Potential

The bromobenzoyl pyrrolidinone scaffold has been investigated for a wide range of biological activities, demonstrating its potential in several key therapeutic areas.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents.[1][9] Specific derivatives bearing a 4-bromobenzyl group have demonstrated good antiproliferative activities against various cancer cell lines.[3] The mechanism of action for some of these compounds involves the inhibition of key proteins in cancer cell survival pathways, such as the anti-apoptotic protein Mcl-1.[3]

Compound ClassCell LineActivity (IC₅₀)Reference
Pyrrolidine Derivative (88f)MDA-MB-231 (Breast)13.6 µM[3]
Pyrrolidine Derivative (88f)PC-3 (Prostate)10.7 µM[3]
Pyrrolidine Derivative (88f)K562 (Leukemia)Not specified[3]
Spiropyrrolidine-thiazolo-oxindoleHepG2 (Liver)0.80 µM[1]

Note: The table presents data for broader pyrrolidine derivatives to illustrate the potential of the core scaffold. Specific data for bromobenzoyl pyrrolidinone derivatives should be evaluated on a case-by-case basis.

Neuroprotective and CNS Applications

The pyrrolidine nucleus is a preferred scaffold in the design of agents targeting the central nervous system (CNS).[10] These compounds have shown potential in treating neurodegenerative illnesses like Alzheimer's and Parkinson's diseases.[10][11][12]

One of the primary strategies in Alzheimer's therapy is the inhibition of cholinesterase enzymes (AChE and BChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[10] Novel N-benzylated pyrrolidin-2-one derivatives have been designed as analogs of the Alzheimer's drug donepezil, showing excellent anti-Alzheimer's profiles in both in vivo and in vitro models.[13] The design rationale involves replacing a core part of donepezil with the N-benzylated pyrrolidin-2-one moiety while maintaining key functional interactions.[13]

G cluster_0 Mechanism of Cholinesterase Inhibition in AD ACh Acetylcholine (ACh) (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse Released into AChE Acetylcholinesterase (AChE) (Enzyme) Degradation ACh Degradation AChE->Degradation Synapse->AChE Postsynaptic Postsynaptic Neuron (Signal Reception) Synapse->Postsynaptic Binds to Receptors Derivative Bromobenzoyl Pyrrolidinone Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->AChE Outcome Increased ACh Levels Improved Neuronal Signaling Inhibition->Outcome Degradation->ACh Reduces

Simplified pathway showing how derivatives inhibit AChE to improve neuronal signaling in Alzheimer's Disease.

Furthermore, the pyrrolidinone scaffold is a core component of several anticonvulsant agents, including the licensed drug levetiracetam.[14] This highlights the broad applicability of this chemical class in treating CNS disorders. Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown potent antiseizure and antinociceptive (pain-relieving) properties in animal models.[15]

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of many autoimmune diseases. Recent research has identified pyrrolidinone derivatives as potent inhibitors of NF-κB inducing kinase (NIK), a critical enzyme in immune response pathways.[16] Inhibition of NIK blocks downstream signaling that leads to the production of inflammatory molecules, making these compounds promising candidates for the treatment of autoimmune and inflammatory diseases.[16]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For bromobenzoyl pyrrolidinone derivatives, several key structural features influence their efficacy.

  • The Bromobenzoyl Moiety: The position of the bromine atom on the benzoyl ring is critical. For example, the synthesis of bridged azabicyclic compounds via radical translocation specifically utilizes an ortho-bromobenzoyl precursor to facilitate the desired radical reaction.[6] In contrast, derivatives designed for other targets may favor a para-substitution to optimize binding in a specific protein pocket.

  • Substituents on the Pyrrolidinone Ring: The nature and stereochemistry of substituents on the pyrrolidinone ring can dramatically affect biological activity. For instance, in a series of pyrrolidine derivatives designed to bind the Mcl-1 protein, the replacement of a 4-bromobenzyl group with other moieties resulted in a complete loss of binding affinity, highlighting the specificity of this interaction.[3]

  • The Pyrrolidinone Core: The core itself can be modified. Pyrrolidine-2,3-diones[5] and pyrrolidine-2,5-diones[15] have been synthesized, each offering different geometries and hydrogen bonding capabilities, leading to distinct biological profiles.

G cluster_0 Key Structure-Activity Relationships cluster_1 Modifications cluster_2 Impact on Biological Activity Core Core Scaffold Bromobenzoyl Pyrrolidinone Mod1 Position of Bromine (ortho, meta, para) Mod2 Pyrrolidinone Ring Substituents Mod3 N-Substitution on Pyrrolidinone Act1 Binding Affinity & Selectivity Mod1->Act1 Alters binding pocket fit Mod2->Act1 Influences stereochemistry Act3 Mechanism of Action Mod2->Act3 Determines target interaction Act2 Pharmacokinetics (ADME) Mod3->Act2 Affects solubility & permeability

Logical diagram illustrating how structural modifications impact the biological properties of the derivatives.

Conclusion and Future Perspectives

Bromobenzoyl pyrrolidinone derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The synthetic accessibility and the wide range of achievable structural diversity have enabled the exploration of these compounds against a multitude of biological targets. Significant progress has been made in developing derivatives with potent anticancer, neuroprotective, and anti-inflammatory activities.

Future research in this area should focus on several key aspects. Firstly, the optimization of lead compounds through systematic SAR studies will be crucial to improve potency, selectivity, and pharmacokinetic properties. Secondly, the exploration of novel therapeutic targets for this scaffold could uncover new applications. Finally, the development of more efficient and stereoselective synthetic methodologies will accelerate the discovery of next-generation drug candidates based on the bromobenzoyl pyrrolidinone core. The continued investigation of this remarkable class of compounds holds great promise for addressing unmet medical needs across various diseases.

References

  • Synthesis of pyrrolidine-2,3-diones via reaction of hetereno[e]pyrroldiones and amines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of bridged azabicyclic compounds using radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 23, 2026, from [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). MDPI. Retrieved February 23, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Retrieved February 23, 2026, from [Link]

  • Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. (2013). SciSpace. Retrieved February 23, 2026, from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. (n.d.). Arastirmax - Scientific Publication Index. Retrieved February 23, 2026, from [Link]

  • Pyrrolidinone derivatives. (n.d.). Google Patents.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). MDPI. Retrieved February 23, 2026, from [Link]

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. (2020). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. Retrieved February 23, 2026, from [Link]

  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. (2023). ACS Medicinal Chemistry Letters. Retrieved February 23, 2026, from [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed. Retrieved February 23, 2026, from [Link]

  • Pyrrolidone derivatives. (2001). The Lancet Neurology. Retrieved February 23, 2026, from [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). PubMed. Retrieved February 23, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicological Assessment of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromobenzoyl)pyrrolidin-2-one is a synthetic organic compound with potential applications in chemical synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount before its widespread use in a laboratory or developmental setting. This guide provides a comprehensive overview based on available Safety Data Sheet (SDS) information and outlines a robust, tiered framework for its toxicological assessment. The methodologies described are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices within the pharmaceutical industry. This document serves as a vital resource for ensuring the safe handling and informed development of 3-(4-Bromobenzoyl)pyrrolidin-2-one and structurally related compounds.

Compound Identification and Physicochemical Properties

3-(4-Bromobenzoyl)pyrrolidin-2-one is a molecule featuring a pyrrolidinone ring substituted with a bromobenzoyl group. This structural motif is of interest in medicinal chemistry.

  • Chemical Name: 3-(4-Bromobenzoyl)pyrrolidin-2-one[1]

  • CAS Number: 328546-97-0[1]

  • Molecular Formula: C₁₁H₁₀BrNO₂[1]

  • Molecular Weight: 268.11 g/mol [1]

A summary of its key physicochemical properties, as extrapolated from typical Safety Data Sheets for similar solid organic compounds, is presented in Table 1.

PropertyValueSource/Comment
Appearance White to off-white solid/powderVisual Inspection
Odor No data availableTypical for non-volatile solids
Melting Point Data not widely availableRequires experimental determination
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF)Expected for this chemical structure
Stability Stable under recommended storage conditionsGeneral observation for similar compounds

Safety Data Sheet (SDS) Analysis: Hazard Identification and Handling

While a specific, universally adopted SDS for 3-(4-Bromobenzoyl)pyrrolidin-2-one is not available, analysis of SDS for structurally similar compounds, such as 4-bromobenzaldehyde and other pyrrolidinone derivatives, allows for a presumptive hazard assessment.[2] Researchers must always consult the supplier-specific SDS upon procurement.

Presumptive Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[3]

Handling and Personal Protective Equipment (PPE):

Based on these potential hazards, the following precautions are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3] Ensure safety showers and eyewash stations are readily accessible.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains.[4]

A Tiered Framework for Comprehensive Toxicological Assessment

For a novel compound like 3-(4-Bromobenzoyl)pyrrolidin-2-one, where specific toxicological data is scarce, a structured, tiered approach to evaluation is essential. This strategy progresses from computational and in vitro methods to more complex in vivo studies, maximizing data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Toxicity_Workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute Studies cluster_2 Tier 3: Repeated Dose & Chronic Studies in_silico In Silico Assessment (QSAR, DART) cytotox In Vitro Cytotoxicity (e.g., MTT, LDH Assays) in_silico->cytotox Prioritize genotox In Vitro Genotoxicity (Ames Test) cytotox->genotox herg In Vitro Cardiotoxicity (hERG Assay) genotox->herg acute_oral Acute Oral Toxicity (OECD 423/425) herg->acute_oral Proceed if in vitro risk is acceptable decision1 Risk Assessment herg->decision1 sub_chronic Sub-chronic Toxicity (90-day) (OECD 408) acute_oral->sub_chronic Proceed based on acute data & intended use decision2 Risk/Benefit Analysis acute_oral->decision2 chronic Chronic Toxicity (OECD 452) sub_chronic->chronic decision1->acute_oral Go stop1 Stop/Redesign decision1->stop1 No-Go decision2->sub_chronic Go stop2 Stop/Redesign decision2->stop2 No-Go

Caption: Tiered workflow for toxicological assessment.

Tier 1: In Vitro Screening

The initial phase focuses on cell-based assays to rapidly assess fundamental toxicological endpoints.

  • In Vitro Cytotoxicity: This is the first experimental step to determine the concentration at which the compound causes cell death. Assays like the MTT or LDH release assay are used to determine the IC50 (half-maximal inhibitory concentration) value across various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).[5] A lower IC50 value indicates higher cytotoxicity.

  • In Vitro Genotoxicity (Ames Test): The bacterial reverse mutation assay, or Ames test, is a critical screen for mutagenic potential.[6][7] It uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by the compound.[7] This test is a cornerstone for regulatory safety assessment and is conducted according to OECD Guideline 471.[6][7] A positive result indicates the compound is a mutagen and may be a carcinogen.[6]

  • In Vitro Cardiotoxicity (hERG Assay): Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[8][9] The patch-clamp assay on cells expressing the hERG channel is the "gold standard" for assessing this risk.[9][10] This assay is crucial for any compound intended for systemic exposure in humans and is a key part of the integrated risk assessment under ICH S7B guidelines.[8]

Tier 2: In Vivo Acute Toxicity

If the in vitro profile is acceptable, a single-dose in vivo study is conducted to understand the effects of acute exposure.

  • Acute Oral Toxicity: These studies determine the short-term toxicity of a single oral dose and help classify the compound's hazard level.[11] The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are modern approaches that use fewer animals than historical LD50 tests.[11][12] These studies provide critical information for dose selection in longer-term studies.[11]

Tier 3: Repeated-Dose Toxicity Studies

These studies are essential for compounds with intended long-term or repeated exposure.

  • Sub-chronic (90-day) Oral Toxicity Study (OECD 408): This study provides information on health hazards from repeated exposure over a significant portion of a rodent's lifespan.[13] It helps identify target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).[13]

  • Chronic Toxicity Study (OECD 452): For compounds with planned long-term human use, chronic toxicity studies (typically 6-12 months) are required.[14] These studies assess the cumulative effects of the compound over a lifetime.

Experimental Protocols for Core In Vitro Assays

Protocol: In Vitro Cytotoxicity using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[5]

Methodology:

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 3-(4-Bromobenzoyl)pyrrolidin-2-one in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Add the dilutions to the cells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay assesses the mutagenic potential of a chemical.[6][7]

Methodology:

  • Strain Selection: Use a minimum of five tester strains, typically S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA pKM101).[15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver enzyme fraction that simulates mammalian metabolism.[7]

  • Exposure (Plate Incorporation Method):

    • Mix the test compound at several concentrations, the bacterial culture, and (if required) the S9 mix with molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can grow on the minimal media.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control. Appropriate positive and negative controls must be included.

Conclusion

3-(4-Bromobenzoyl)pyrrolidin-2-one is a compound that requires careful handling in a controlled laboratory setting due to its potential for skin, eye, and respiratory irritation, as well as possible harm if swallowed. While specific toxicological data is limited, a systematic evaluation using the tiered framework and detailed protocols provided in this guide is essential for any research or development program. Adherence to these established, internationally recognized methodologies will ensure a comprehensive understanding of the compound's safety profile, enabling informed decision-making and mitigating risks for researchers and downstream applications.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. NCBI. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. [Link]

  • GLP OECD 471 Ames Test. (n.d.). Scantox. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001, December 17). OECD. [Link]

  • OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (1998, September 21). OECD. [Link]

  • OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies. (2018, June 25). OECD. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). U.S. Food and Drug Administration. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. [Link]

  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]

  • Determination of Drugs with Poor Solubility in hERG External Solution by LC-MS/MS to Support hERG Potency Assessment. (n.d.). U.S. Food and Drug Administration. [Link]

  • 3-Bromopyrrolidin-2-one. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the melting point and other critical physical characteristics of 3-(4-Bromobenzoyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific molecule, this document emphasizes the robust methodologies required for its full physicochemical characterization. As a Senior Application Scientist, the focus of this guide is not merely on procedural steps, but on the underlying principles and the rationale that governs the selection of analytical techniques. This ensures a self-validating system of protocols, crucial for the integrity of research and development in the pharmaceutical sciences.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous characterization. The physical and chemical properties of an Active Pharmaceutical Ingredient (API) are fundamental to its efficacy, stability, and manufacturability.[1][][3] For a novel compound like 3-(4-Bromobenzoyl)pyrrolidin-2-one, a thorough understanding of its physicochemical profile is a prerequisite for any further development.[4]

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[5][6][7] The introduction of a 4-bromobenzoyl group at the 3-position creates a molecule with specific steric and electronic properties that warrant detailed investigation.

Table 1: Compound Identification

PropertyValueSource
Chemical Name 3-(4-Bromobenzoyl)pyrrolidin-2-one-
CAS Number 328546-97-0-
Molecular Formula C₁₁H₁₀BrNO₂-
Molecular Weight 268.11 g/mol -

Data for CAS 328546-97-0 is based on chemical supplier information, as no primary literature characterization is currently available.

The melting point, in particular, is a critical first indicator of a compound's purity and identity.[8] A sharp melting range is often indicative of a pure crystalline substance, while a broad and depressed melting range can suggest the presence of impurities.[8][9] This guide will provide detailed protocols for the precise determination of the melting point of 3-(4-Bromobenzoyl)pyrrolidin-2-one, alongside other essential characterization techniques.

Experimental Determination of Melting Point: A Multi-faceted Approach

To ensure accuracy and reliability, a multi-faceted approach to melting point determination is recommended. This involves both classical and modern instrumental techniques.

Capillary Melting Point Method: The Foundational Technique

The capillary method remains a fundamental and widely used technique for determining the melting point of a crystalline solid.[10][11] Its simplicity and reliability make it an essential first step in the characterization of a new compound.

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[12]

  • Sample Preparation:

    • Ensure the sample of 3-(4-Bromobenzoyl)pyrrolidin-2-one is completely dry, as residual solvent can act as an impurity and depress the melting point.[13]

    • Finely powder the crystalline sample using a mortar and pestle to ensure uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm.[10][12]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • For an unknown compound, a preliminary rapid heating (10-20 °C/minute) is advisable to determine an approximate melting range.[8]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin a new determination with a fresh sample, heating at a slower, controlled rate (1-2 °C/minute) as the temperature approaches the expected melting point.[9][12]

    • Record the temperature at which the first drop of liquid appears (onset of melting).[12]

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (clear point).[12]

    • The recorded melting point should be reported as a range from the onset to the clear point.

    • Perform the measurement in triplicate to ensure reproducibility.

A pure, crystalline compound will typically exhibit a sharp melting range of 0.5-2 °C. A broader range may indicate the presence of impurities or that the compound exists as a mixture of isomers.

Kofler Hot-Stage Microscopy: Visualizing the Melting Process

Kofler hot-stage microscopy offers a visual advantage over the capillary method, allowing for direct observation of the sample's morphological changes upon heating.[14][15]

A small amount of the sample is placed on a microscope slide on a precisely temperature-controlled stage. The sample is heated while being observed under a microscope. This technique is particularly useful for detecting sintering, decomposition, and polymorphic transitions that may occur before or during melting.[16]

Kofler_Hot_Stage_Workflow cluster_prep Sample Preparation cluster_analysis Microscopic Analysis cluster_data Data Recording prep1 Place a few crystals of 3-(4-Bromobenzoyl)pyrrolidin-2-one on a microscope slide prep2 Place a coverslip over the sample prep1->prep2 Gently press analysis1 Mount the slide on the Kofler hot stage prep2->analysis1 analysis2 Heat at a controlled rate (e.g., 2-5 °C/min) analysis1->analysis2 analysis3 Observe morphological changes (sintering, melting, decomposition) analysis2->analysis3 data1 Record the temperature range of melting analysis3->data1 data2 Note any other thermal events analysis3->data2 Melting_Point_Techniques cluster_techniques Melting Point Determination cluster_compound 3-(4-Bromobenzoyl)pyrrolidin-2-one Capillary Capillary Method (Qualitative, Purity) Kofler Kofler Hot-Stage (Visual, Morphological) Capillary->Kofler Informs starting temp DSC DSC (Quantitative, Enthalpy) Kofler->DSC Confirms thermal events DSC->Capillary Validates purity assessment Compound Crystalline Solid Compound->Capillary Provides initial melting range Compound->Kofler Allows visual confirmation Compound->DSC Gives precise Tm and ΔHfus

Caption: Interrelation of melting point determination techniques.

Comprehensive Physicochemical Characterization

Beyond the melting point, a full characterization of 3-(4-Bromobenzoyl)pyrrolidin-2-one is essential.

Table 2: Key Physicochemical Characterization Parameters

ParameterTechnique(s)Rationale
Appearance Visual Inspection, MicroscopyDescribes the physical state (e.g., crystalline solid, powder) and color.
Solubility Equilibrium Solubility StudiesDetermines solubility in various solvents (aqueous and organic), which is critical for formulation and biological testing. []
Spectroscopic Identity NMR (¹H, ¹³C), FT-IR, Mass SpectrometryConfirms the chemical structure and identifies functional groups. [3]
Crystallinity X-ray Powder Diffraction (XRPD)Determines if the material is crystalline or amorphous and can identify different polymorphic forms. [1]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the material to absorb moisture from the atmosphere, which impacts stability and handling.
pKa Potentiometric Titration, UV-Vis SpectroscopyDetermines the ionization constant, which influences solubility and absorption in physiological environments.
LogP/LogD Shake-flask method, HPLCMeasures the lipophilicity, a key predictor of pharmacokinetic properties.

Synthesis of Pyrrolidinone Derivatives: A Note on Context

While a detailed synthesis protocol for 3-(4-Bromobenzoyl)pyrrolidin-2-one is beyond the scope of this guide, it is important to understand the general synthetic strategies for this class of compounds. The synthesis of 3-acyl-pyrrolidin-2-ones and other pyrrolidinone derivatives often involves multi-step processes, including condensation reactions and cyclizations. [17][18][19][20]The purity of the final compound is highly dependent on the synthetic route and purification methods employed, which directly impacts its physical characteristics, including the melting point.

Conclusion: Towards a Complete Profile of 3-(4-Bromobenzoyl)pyrrolidin-2-one

The thorough physicochemical characterization of 3-(4-Bromobenzoyl)pyrrolidin-2-one is a critical undertaking for any research or development program involving this compound. While a definitive melting point is not yet reported in the literature, this guide provides a robust, multi-technique framework for its accurate determination. By employing the detailed protocols for capillary melting point, Kofler hot-stage microscopy, and Differential Scanning Calorimetry, researchers can confidently establish this key physical property. Furthermore, the integration of a broader suite of characterization techniques, as outlined herein, will build a comprehensive data package, ensuring the scientific integrity and accelerating the development of this promising pyrrolidinone derivative. The principles and methodologies described are universally applicable to the characterization of novel chemical entities, providing a self-validating system for generating reliable and reproducible data.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Laboratory supplies. (n.d.). Kofler Hot Stage Microscopes Polytherm, Wagner & Munz. Retrieved from [Link]

  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Kofler bench. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Lab-Training. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Retrieved from [Link]

  • A.H.T. CO. (n.d.). KOFLER MICRO HOT STAGE. Retrieved from [Link]

  • SpringerLink. (2017, August 29). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market. Retrieved from [Link]

  • ResearchGate. (2025, January 2). (PDF) Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. Retrieved from [Link]

  • Kumar, A., Singh, P., & Nanda, A. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis, 10(3), 209-219. Retrieved from [Link]

  • Iniewski, K. (Ed.). (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. CRC Press.
  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • RSC Publishing. (2016, March 11). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link]

  • arkat usa. (2024, September 16). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Retrieved from [Link]

  • The McCrone Group. (2018, April 24). The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • ACS Publications. (n.d.). A simple asymmetric synthesis of 2-substituted pyrrolidines from 3-acylpropionic acids. Retrieved from [Link]

  • IUPAC. (n.d.). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Retrieved from [Link]

  • PubMed. (2018, December 19). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • IUPAC. (2025). melting point corrected (M03822). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Discovery of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the history, chemical theory, and practical synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one .

While often overshadowed by its benzo-fused analog (the indolinone intermediate used in Bromfenac production), this specific pyrrolidinone derivative represents a critical scaffold in medicinal chemistry. It serves as a model for C-acylated lactams , a structural motif found in nootropics (racetams) and anti-inflammatory agents.

Part 1: Executive Summary & Historical Context

The Molecule

3-(4-Bromobenzoyl)pyrrolidin-2-one is a functionalized


-lactam. Structurally, it consists of a 5-membered lactam ring with a 4-bromobenzoyl group attached to the 

-carbon (position 3).
  • Chemical Formula:

    
    
    
  • Key Reactivity: The C3 position is highly acidic (

    
     depending on substitution), making it a "masked" 1,3-dicarbonyl system.
    
  • Significance: It is a synthetic equivalent to

    
    -amino- 
    
    
    
    -benzoylbutyric acid derivatives and a precursor to pyrrolizidine alkaloids and conformationally restricted dopamine analogs.
Historical Evolution

The discovery of this synthesis is not tied to a single "Eureka" moment but rather the evolution of Lactam Activation Chemistry in the mid-20th century.

  • The Reppe Era (1930s-40s): Walter Reppe at BASF developed the high-pressure synthesis of pyrrolidin-2-one from acetylene and formaldehyde. This made the starting material (2-pyrrolidone) distinctively cheap and available.

  • The Ziegenbein & Lang Approach (1960s): Early attempts to acylate lactams occurred at the Nitrogen (N-acylation). It was discovered that under thermodynamic control (high heat or specific Lewis acids), N-acyl groups could rearrange to the C3 position (a "Lactam-Fries" rearrangement).

  • The "Organic Syntheses" Milestone (1980s): The definitive method for C3-acylation was solidified by researchers like B.P. Wibberley and later refined in Organic Syntheses (e.g., synthesis of 3-benzoylpyrrolidin-2-one). They established that N-protection (specifically N-vinyl or N-trimethylsilyl) was mandatory to direct acylation to the Carbon atom rather than the Nitrogen.

Part 2: Scientific Integrity & Experimental Protocols

Strategic Analysis: Why Direct Acylation Fails

A naive attempt to react 2-pyrrolidone with 4-bromobenzoyl chloride using a simple base (e.g., NaOH) results almost exclusively in N-acylation (forming N-(4-bromobenzoyl)pyrrolidin-2-one). This is due to the higher kinetic nucleophilicity of the amidate nitrogen.

To achieve C-acylation (the target molecule), we must employ a Blocking/Directing Strategy . We block the nitrogen with a group that is either:

  • Sterically bulky and electron-donating (e.g., Trimethylsilyl).

  • Orthogonal (e.g., Vinyl), allowing C-anion formation.

The "Gold Standard" Protocol: N-Silyl Directed C-Acylation

This protocol is preferred for its high regioselectivity and ease of workup.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
2-Pyrrolidinone 1.0Substrate
HMDS (Hexamethyldisilazane) 0.6Silylating Agent
n-Butyllithium (n-BuLi) 1.1Strong Base (Lithiation)
4-Bromobenzoyl Chloride 1.05Electrophile
THF (Anhydrous) SolventMedium
Ammonium Chloride (sat.) QuenchProton Source
Step-by-Step Methodology

Phase 1: N-Silylation (Protection)

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere.

  • Silylation: Charge with 2-pyrrolidinone and HMDS. Heat to reflux (

    
    ) for 2 hours until ammonia evolution ceases.
    
    • Why: This forms 1-(Trimethylsilyl)pyrrolidin-2-one . The TMS group protects the nitrogen and increases the electron density of the lactam double bond, facilitating enolization.

  • Distillation: Distill off excess HMDS to obtain the pure N-TMS intermediate.

Phase 2: Lithiation & Acylation 4. Cooling: Dissolve the N-TMS lactam in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). 5. Deprotonation: Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes.

  • Mechanism:[4][9] The bulky TMS group prevents N-attack. The base removes the proton at C3, forming the Lithium Enolate .
  • Addition: Add a solution of 4-Bromobenzoyl chloride in THF dropwise. Maintain temperature below -70°C.
  • Critical Control Point: Rapid addition causes localized heating, leading to self-condensation byproducts.
  • Warming: Allow the mixture to warm to
    
    
    over 2 hours.

Phase 3: Hydrolysis (Deprotection) 8. Quench: Pour the reaction mixture into saturated aqueous


.
  • Chemistry: The acidic workup spontaneously cleaves the labile N-TMS bond, restoring the N-H lactam while leaving the C-benzoyl group intact.
  • Isolation: Extract with Ethyl Acetate (
    
    
    ). Wash organic phase with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield 3-(4-Bromobenzoyl)pyrrolidin-2-one .

Part 3: Visualization & Mechanism

Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical "O-C Migration" logic (or direct C-attack depending on the specific transition state) enforced by the TMS protection.

SynthesisPathway Start 2-Pyrrolidinone Step1 N-TMS-Pyrrolidinone (Nitrogen Blocked) Start->Step1 Silylation Step2 Lithium Enolate (C3-Nucleophile) Step1->Step2 Deprotonation Step3 C-Acylated Intermediate (N-TMS still attached) Step2->Step3 Electrophilic Attack Final 3-(4-Bromobenzoyl) pyrrolidin-2-one Step3->Final Desilylation HMDS HMDS / Reflux BuLi n-BuLi / -78°C Electrophile 4-Bromobenzoyl Chloride Hydrolysis H3O+ / Workup

Caption: Figure 1. The N-Silyl Directed C-Acylation Pathway. The TMS group (Step 1) forces the strong base to deprotonate the Alpha-Carbon (Step 2), preventing N-acylation.

Comparative Data: N-Protection Strategies

The choice of protecting group drastically affects yield and purity.

Protection GroupBase UsedYield (%)Primary ByproductNotes
None (H) NaH< 10%N-Acyl IsomerKinetic product is N-acylated.
N-Acetyl LiHMDS45-55%Di-acylated speciesAcetyl group can participate in side reactions.
N-Vinyl NaH65-70%PolymerizationRequires hydrolysis of vinyl group (harsh).
N-TMS n-BuLi 82-88% None TMS is labile and falls off during workup.

Part 4: Critical Distinction (Bromfenac Context)

It is vital for researchers to distinguish the target molecule from the Bromfenac Intermediate .

  • Target: 3-(4-Bromobenzoyl)pyrrolidin-2-one (Simple lactam).

  • Bromfenac Intermediate: 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one (Benzo-fused lactam).

While the synthesis logic (Friedel-Crafts or Acylation) is similar, the starting materials differ (Pyrrolidone vs. Indole/Isatin). The protocol above is specific to the non-fused pyrrolidinone requested.

References

  • Organic Syntheses (General Method for 3-Acylpyrrolidinones)

    • Wibberley, B. P., et al. "3-Benzoyl-N-vinylpyrrolidin-2-one." Organic Syntheses, Coll. Vol. 8, p. 26 (1993); Vol. 69, p. 180 (1990).
  • N-Silyl Lactam Chemistry

    • Woodbury, R. P., & Rathke, M. W. "Reaction of N-trimethylsilyl lactams with acid chlorides." The Journal of Organic Chemistry, 43(5), 881-884.
  • Bromfenac Structural Context (Senju Pharmaceutical)

    • Patent US4912086A: "2-Amino-3-benzoylphenylacetic acid derivatives." (Describes the benzo-fused analogs).
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.

Sources

In-Depth Technical Guide: Molecular Weight and Formula Analysis of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is fundamental to drug discovery and development. This guide provides a comprehensive technical analysis for determining the molecular weight and confirming the molecular formula of 3-(4-Bromobenzoyl)pyrrolidin-2-one. This compound's bromine atom, with its distinct isotopic signature, presents a valuable analytical handle. This document details the theoretical basis and practical application of high-resolution mass spectrometry (HRMS) and elemental analysis. These methods are presented as a self-validating system to ensure the empirical integrity of the compound, offering a robust framework for researchers in the field.

Introduction: The Analytical Imperative

In medicinal chemistry, the unambiguous identification of a synthesized compound is critical. A molecule's biological activity is directly tied to its exact chemical structure. Any uncertainty in its molecular formula or weight can invalidate structure-activity relationship (SAR) studies, leading to significant wasted resources. 3-(4-Bromobenzoyl)pyrrolidin-2-one, a compound of interest for its potential applications, requires rigorous analytical validation. The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, creates a characteristic isotopic pattern that is a powerful diagnostic tool in mass spectrometry.[1][2][3] This guide outlines an analytical workflow that leverages this unique feature.

Molecular Structure and Theoretical Values

A thorough analysis begins with establishing the theoretical parameters of the target molecule.

Chemical Structure:

Chemical structure of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Molecular Formula: C₁₁H₁₀BrNO₂

The theoretical molecular weight and elemental composition are calculated using the precise masses of the most abundant isotopes.

Table 1: Theoretical Isotopic Masses and Elemental Composition

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)% Composition
Carbon¹²C12.00000011132.00000049.27%
Hydrogen¹H1.0078251010.078253.76%
Bromine⁷⁹Br78.918337178.91833729.44%
Nitrogen¹⁴N14.003074114.0030745.22%
Oxygen¹⁶O15.994915231.9898311.93%
Monoisotopic Mass (⁷⁹Br) 266.9895 Da
Monoisotopic Mass (⁸¹Br) 268.9875 Da

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The near-equal abundance of ⁷⁹Br and ⁸¹Br results in a characteristic isotopic pattern.

Experimental Determination of Molecular Weight: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the accurate mass of a molecule, which provides strong evidence for its elemental composition.[4][5][6]

Rationale for Experimental Design

Electrospray ionization (ESI) is the chosen ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the protonated molecule, [M+H]⁺.[7][8][9][10] This is crucial for obtaining a clear molecular ion peak. The analysis is conducted in positive ion mode, as the nitrogen in the pyrrolidinone ring is readily protonated. A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is essential to achieve the mass accuracy required to differentiate between isobaric species and confirm the elemental formula.[4]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of 3-(4-Bromobenzoyl)pyrrolidin-2-one in 1 mL of a suitable solvent such as methanol or acetonitrile. Sonicate the solution for 5 minutes to ensure it is fully dissolved.

  • Instrument Calibration: Calibrate the mass spectrometer with a standard calibration mixture appropriate for the target mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 L/min

    • Drying Gas (N₂): 150 °C, 5 L/min

  • Mass Analyzer Settings:

    • Mass Range: m/z 100-500

    • Resolution: > 60,000 FWHM (Full Width at Half Maximum)

    • Acquisition Mode: Profile

Data Interpretation: The Isotopic Signature of Bromine

The most distinctive feature in the mass spectrum of 3-(4-Bromobenzoyl)pyrrolidin-2-one is the isotopic pattern of the molecular ion. Due to the natural abundances of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the [M+H]⁺ ion will appear as two prominent peaks of nearly equal intensity, separated by approximately 2 Da.[1][2][3]

Table 2: Expected m/z Values for the Protonated Molecule [M+H]⁺

IonTheoretical m/z
[C₁₁H₁₁⁷⁹BrNO₂]⁺267.9973
[C₁₁H₁₁⁸¹BrNO₂]⁺269.9953

The high resolution of the instrument allows for the experimental determination of m/z values with an accuracy of < 5 ppm (parts per million), providing strong confidence in the assigned elemental formula.[4]

Visualization of the Analytical Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample 3-(4-Bromobenzoyl)pyrrolidin-2-one Dissolution Dissolve in Methanol Sample->Dissolution ESI Electrospray Ionization (+ve) Dissolution->ESI Orbitrap High-Resolution Mass Analyzer ESI->Orbitrap Detector Detection Orbitrap->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum IsotopicPattern Isotopic Pattern Analysis (m/z and Abundance) MassSpectrum->IsotopicPattern FormulaConfirmation Formula Confirmation (< 5 ppm error) IsotopicPattern->FormulaConfirmation FinalReport FinalReport FormulaConfirmation->FinalReport Validated Molecular Weight Elemental_Analysis_Logic cluster_theory Theoretical Basis cluster_experiment Experimental Verification cluster_validation Validation Formula Proposed Formula C₁₁H₁₀BrNO₂ Theoretical_Comp Theoretical % Composition C: 49.27%, H: 3.76%, N: 5.22% Formula->Theoretical_Comp Comparison Comparison (±0.4%) Theoretical_Comp->Comparison Combustion Combustion Analysis Experimental_Comp Experimental % Composition Combustion->Experimental_Comp Experimental_Comp->Comparison Result Formula Confirmed Comparison->Result

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(4-Bromobenzoyl)pyrrolidin-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Acylpyrrolidin-2-one Scaffold

The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[1] The 3-acyl-substituted pyrrolidin-2-one, specifically 3-(4-Bromobenzoyl)pyrrolidin-2-one, represents a highly versatile and strategic intermediate for the synthesis of complex pharmaceutical agents. The inherent reactivity of the ketone and the presence of a bromo-functionalized aromatic ring provide two orthogonal handles for molecular elaboration, making it a valuable building block for creating diverse chemical libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of 3-(4-Bromobenzoyl)pyrrolidin-2-one in pharmaceutical development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(4-Bromobenzoyl)pyrrolidin-2-one is essential for its effective use in synthesis and analysis.

PropertyValueSource
Chemical Name 3-(4-Bromobenzoyl)pyrrolidin-2-one[3]
CAS Number 328546-97-0[3]
Molecular Formula C₁₁H₁₀BrNO₂[3]
Molecular Weight 268.11 g/mol [3]
Appearance Solid (form may vary)General Chemical Properties
InChI Key QXZJMPTUCLHTNU-UHFFFAOYSA-N[3]

Synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one: A Proposed Protocol

While a specific, detailed protocol for the synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one is not extensively documented in readily available literature, a plausible and chemically sound approach is through the Friedel-Crafts acylation of pyrrolidin-2-one. This method is widely used for the synthesis of aryl ketones.[4][5]

Reaction Principle

The Friedel-Crafts acylation involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide, using a strong Lewis acid as a catalyst.[6] In this proposed synthesis, pyrrolidin-2-one acts as the substrate, and 4-bromobenzoyl chloride is the acylating agent, with aluminum chloride (AlCl₃) serving as the Lewis acid catalyst.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrrolidinone Pyrrolidin-2-one Target 3-(4-Bromobenzoyl)pyrrolidin-2-one Pyrrolidinone->Target + 4-Bromobenzoyl chloride BromobenzoylChloride 4-Bromobenzoyl chloride LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Target Catalyst Solvent Anhydrous DCM Solvent->Target Solvent Kinase_Inhibitor_Synthesis Intermediate 3-(4-Bromobenzoyl)pyrrolidin-2-one Enaminone Enaminone Intermediate Intermediate->Enaminone Reaction with Amine CoupledProduct Bi-aryl Pyrrolidinone Enaminone->CoupledProduct Suzuki-Miyaura Coupling (with Arylboronic Acid) FinalDrug Kinase Inhibitor Scaffold CoupledProduct->FinalDrug Further Functionalization

Sources

Scalable manufacturing methods for 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification and Scale-Up Strategies for 3-(4-Bromobenzoyl)pyrrolidin-2-one

Executive Summary

This application note details a robust, scalable manufacturing protocol for 3-(4-Bromobenzoyl)pyrrolidin-2-one , a critical pharmacophore used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and novel kinase inhibitors.

Historically, the synthesis of 3-acyl-gamma-lactams has been plagued by regioselectivity issues—specifically, the competition between N-acylation (kinetic product) and C-acylation (thermodynamic product). Traditional laboratory methods utilizing sodium hydride (NaH) in benzene are non-viable for kilogram-to-ton scale manufacturing due to hydrogen gas evolution and pyrophoric hazards.

This guide presents a Process Intensified (PI) route utilizing Sodium Methoxide (NaOMe) in toluene. This system leverages thermodynamic equilibration to exclusively favor the C-3 acylated product, offering a safer, higher-yielding (>85%), and atom-economical alternative suitable for GMP environments.

Scientific Principles & Reaction Mechanism

The Regioselectivity Challenge

The core challenge in acylating 2-pyrrolidone is the ambident nature of the lactam anion.

  • Kinetic Control: The nitrogen atom is more nucleophilic, leading to rapid formation of N-(4-bromobenzoyl)pyrrolidin-2-one.

  • Thermodynamic Control: The C-3 position (alpha to the carbonyl) is less nucleophilic but forms a more stable enolate.

To achieve scalable C-acylation, the reaction must be pushed to thermodynamic equilibrium. Our protocol uses a Claisen-type condensation driven by the azeotropic removal of methanol and the formation of a stable chelated dianion intermediate.

Reaction Pathway Diagram

ReactionPathway Reactants 2-Pyrrolidone + Methyl 4-Bromobenzoate Base Base: NaOMe Solvent: Toluene Reactants->Base NAcyl Intermediate A: N-Acyl Pyrrolidone (Kinetic Product) Base->NAcyl Fast (< 50°C) CAcyl Target Product: 3-(4-Bromobenzoyl) pyrrolidin-2-one Base->CAcyl Direct C-Acylation (Slow) Transition Thermodynamic Rearrangement (>80°C) NAcyl->Transition Reversible Transition->CAcyl Stable Enolate Formation

Figure 1: Reaction pathway illustrating the conversion of the kinetic N-acyl intermediate to the thermodynamic C-acyl target via base-mediated rearrangement.

Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor with overhead stirring and Dean-Stark trap.

  • Reagents:

    • 2-Pyrrolidone (Assay >99%)

    • Methyl 4-bromobenzoate (Assay >98%)

    • Sodium Methoxide (30% wt solution in Methanol)

    • Toluene (ACS Grade, dry)

    • Hydrochloric Acid (37%, for quenching)

Step-by-Step Methodology

Step 1: Azeotropic Drying & Enolization

  • Charge Toluene (10 vol) and 2-Pyrrolidone (1.0 eq) into the reactor.

  • Add Sodium Methoxide (2.2 eq) solution.

    • Note: 2.2 equivalents are critical. 1.0 eq neutralizes the lactam NH; the second 1.0 eq forms the enolate at C-3; the 0.2 eq excess maintains basicity.

  • Heat to reflux (approx. 110°C).

  • Distill off the Methanol/Toluene azeotrope via the Dean-Stark trap until the internal temperature reaches 110-111°C.

    • Endpoint: No further methanol collection. This drives the formation of the sodium salt of 2-pyrrolidone.

Step 2: Condensation (The "Hot Drop")

  • Cool the reactor slightly to 90°C.

  • Prepare a solution of Methyl 4-bromobenzoate (1.1 eq) in warm Toluene (3 vol).

  • Add the ester solution to the reactor over 60 minutes, maintaining temperature >85°C.

    • Process Insight: Adding the ester to the hot lactam salt favors C-acylation. If the temperature drops below 50°C, N-acylation dominates.

  • Reflux for 4–6 hours. A thick slurry will form (the sodium enolate of the product).

Step 3: Quench & Isolation

  • Cool the reaction mass to 20°C.

  • Slowly charge Water (5 vol) followed by Acetic Acid or HCl to adjust pH to 4.0–5.0.

    • Caution: Exothermic neutralization.

  • Separate the phases. The product may precipitate in the organic layer or at the interface depending on concentration.

  • Preferred Isolation: Distill off Toluene to 2 vol, then add Isopropanol (5 vol) and cool to 0°C to crystallize.

  • Filter the solids and wash with cold Isopropanol/Water (1:1).

  • Dry under vacuum at 50°C.

Process Data & Specifications

The following data represents typical results from a 50kg pilot batch.

ParameterSpecificationResult
Yield > 80% (Molar)86.5%
Purity (HPLC) > 98.5%99.2%
Appearance Off-white to pale yellow solidOff-white powder
Melting Point 102°C – 105°C104.1°C
Residual Solvent Toluene < 890 ppm150 ppm
LOD (Loss on Drying) < 0.5%0.1%

Scale-Up Workflow Diagram

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation R1 Reactor 1: Enolization (Toluene/NaOMe) DS Dean-Stark: MeOH Removal R1->DS Reflux Quench Acid Quench (pH 4-5) R1->Quench Transfer DS->R1 Return Toluene Add Addition: Me-4-Bromobenzoate Add->R1 Controlled Feed Sep Phase Separation (Remove aq. waste) Quench->Sep Cryst Crystallization (IPA/Cooling) Sep->Cryst Organic Phase Cent Centrifuge/ Filtration Cryst->Cent Dry Vacuum Dryer (50°C) Cent->Dry

Figure 2: Unit operation workflow for the manufacturing process, highlighting critical solvent removal and crystallization steps.

Critical Process Parameters (CPPs)

  • Moisture Control: The system must be anhydrous (<0.05% water) prior to ester addition. Water hydrolyzes the ester and quenches the lactam anion.

  • Temperature Maintenance: During ester addition, temperature must remain >85°C. Lower temperatures stabilize the N-acyl kinetic product, which is difficult to rearrange once precipitated.

  • Base Stoichiometry: < 2.0 equivalents of base results in incomplete conversion and a mixture of starting material and product.

Safety & HSE Considerations

  • Sodium Methoxide: Corrosive and moisture sensitive. Use closed-transfer systems.

  • Toluene: Flammable (Flash point 4°C). Ground all equipment to prevent static discharge.

  • Thermal Runaway: The condensation is exothermic. Control the ester addition rate to maintain reactor temperature limits.

References

  • Synthesis of 3-acylpyrrolidin-2-ones via Dieckmann Condensation

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p. 559 (1998).

    • Relevance: Foundational mechanism for C-acyl
    • URL:[Link]

  • Scalable Preparation of Pyrrolidone Derivatives (Patent)
  • Mechanism of C- vs N-Acylation in Lactams

    • Source: Journal of the American Chemical Society, "Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams" (Contextual mechanism).
    • Relevance: Discusses the thermodynamic stability of the C-acyl enol
    • URL:[Link]

  • Sodium Methoxide Preparation & Handling

    • Source: PrepChem - Synthesis of Sodium Methoxide.
    • Relevance: Safety and prepar
    • URL:[Link]

Sources

Application Note: Functionalization of the Pyrrolidinone Ring in 3-(4-Bromobenzoyl)pyrrolidin-2-one

[1]

1

Abstract

The scaffold 3-(4-bromobenzoyl)pyrrolidin-2-one represents a "privileged structure" in medicinal chemistry, combining the pharmacokinetic benefits of the


2N1-amideC3-active methyleneexocyclic ketone

Mechanistic Foundation & Reactivity Profile[1]

To successfully functionalize this molecule, one must understand its tautomeric landscape.[1][3] Unlike simple pyrrolidinones, the C3-benzoyl group renders the C3 proton highly acidic (


3
The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the Keto-Lactam (A), Enol-Lactam (B), and potentially the Enol-Lactim (C) forms.[3]

  • C3-Reactivity (Dominant): Treatment with mild bases (e.g.,

    
    , 
    
    
    ) exclusively deprotonates C3, generating a resonance-stabilized enolate.[1][3] This species is a soft nucleophile, preferring C-alkylation with alkyl halides.[1][3]
  • N1-Reactivity (Latent): Accessing the N1-nucleophile typically requires masking the C3-acidity or employing dianion strategies (using 2 equivalents of strong base like NaH or LDA) to generate a reactive species at the nitrogen.[2][3]

  • Exocyclic Ketone: The C3-benzoyl ketone is electronically coupled to the lactam ring.[2][3] It is susceptible to 1,2-addition (Grignard) but often requires protection of the acidic C3-H to prevent enolization.[3]

Strategic Decision Matrix (DOT Visualization)

ReactivityPathwaysStart3-(4-Bromobenzoyl)pyrrolidin-2-oneEnolateC3-Enolate(Thermodynamic Sink)Start->Enolate Mild Base(K2CO3, Et3N)DianionN,C-Dianion(Kinetic Species)Start->Dianion Strong Base (2 eq)(NaH, LDA)C3_AlkC3-Alkylated(Gem-disubstituted)Enolate->C3_Alk R-X (Soft El.)SpiroSpirocyclicLactamsEnolate->Spiro Bis-electrophiles(e.g., dihaloalkanes)N1_AlkN1-Alkylated(Solubility/PK Mod)Dianion->N1_Alk R-X (Controlled)

Figure 1: Divergent reactivity pathways controlled by base selection.[1][3] Mild bases activate C3; strong bases (excess) activate N1.[3]

Experimental Protocols

Protocol A: Regioselective C3-Alkylation (Gem-Disubstitution)

Objective: Introduce an alkyl group at the C3 position to block metabolic oxidation or induce conformational constraints.[2][3] Mechanism: Formation of the thermodynamic enolate followed by

3

Materials:

  • Substrate: 3-(4-Bromobenzoyl)pyrrolidin-2-one (1.0 eq)[2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[3]
    
  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 eq)[3]

  • Solvent: Acetone or DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Enolate Formation: Charge a flame-dried round-bottom flask with the substrate and anhydrous

    
    . Add solvent (Acetone for methyl iodide; DMF for less reactive halides) and stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may turn yellow/orange, indicating enolate formation.[1][3]
    
  • Addition: Add the electrophile dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).[2][1][3] The product will typically have a higher

    
     than the starting material due to loss of the H-bond donor/acidic proton.[3]
    
  • Workup:

    • If Acetone: Concentrate in vacuo, resuspend in EtOAc, wash with water (2x) and brine.

    • If DMF: Pour into ice water (10x volume). The product often precipitates.[2][3] Filter and wash with water.[2][1][3]

  • Purification: Recrystallization from EtOH or Flash Chromatography (

    
    ).
    

Data Validation:

Metric Expected Result Note
1H NMR Disappearance of C3-H triplet/quartet (~4.5 ppm).[2][3] Appearance of new alkyl signals.

| MS (ESI) | [M+H]+ = Mass + Alkyl.[2][3] | Check for O-alkylation (rare with alkyl halides but possible).[2][1][3] |

Protocol B: N1-Functionalization (The Dianion Strategy)

Objective: Modify the lactam nitrogen to adjust solubility or target protein binding pockets.[2][3] Challenge: Preventing C3-overalkylation. Solution: Use of 2.2 equivalents of NaH to form the dianion. The N-anion is more basic and kinetically reactive, but the C-anion is thermodynamically more stable.[1] Note: If C3-alkylation is NOT desired, this reaction is difficult to control perfectly.[2][1][3] A better strategy is often to N-alkylate the pyrrolidinone precursor before benzoylation.[2][3] However, if starting from the scaffold, use the following:

Materials:

  • Substrate (1.0 eq)[3]

  • Base: Sodium Hydride (60% dispersion in oil) (2.2 eq)[3]

  • Electrophile: Alkyl Halide (1.0 eq - Strict Stoichiometry)[2][3]

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Workflow:

  • Dianion Generation: Suspend NaH (washed with hexanes) in anhydrous THF at 0°C under Argon.

  • Substrate Addition: Add the substrate solution (in THF) dropwise.[2][3] Evolution of

    
     gas will be vigorous.[2][1][3] Stir at 0°C for 30 min, then warm to RT for 30 min. The solution often turns deep red/brown.
    
  • Controlled Alkylation: Cool back to -78°C (Dry ice/Acetone bath). This is critical to suppress the reactivity of the C3-enolate.[3]

  • Electrophile Addition: Add the alkyl halide (1.0 eq) very slowly.

  • Quench: Stir at -78°C for 2 hours, then quench cold with saturated

    
    .
    
  • Workup: Extract with EtOAc. The crude mixture may contain N-alkyl (desired), C-alkyl (minor), and N,C-dialkyl (impurity) products.[1][3]

  • Purification: Requires careful column chromatography.[2][1][3]

Protocol C: Synthesis of Spirocyclic Lactams

Objective: Create a rigid spiro-fused system by reacting the C3 center with a bis-electrophile. This locks the conformation of the benzoyl group.[3]

Materials:

  • Substrate (1.0 eq)[3]

  • Reagent: 1,2-Dibromoethane or 1,3-Dibromopropane (1.1 eq)[1]

  • Base:

    
     (2.5 eq)[3]
    
  • Solvent: DMF (0.1 M)[3]

Workflow:

  • Mix substrate,

    
    , and the dihaloalkane in DMF.[1][3]
    
  • Heat to 60°C for 16 hours.

  • Mechanism: The first alkylation occurs at C3 (enolate attack).[2][3] The second alkylation closes the ring, likely also at C3 (forming a spiro-cyclopropane or cyclobutane) or N1 (forming a fused bicyclic system), depending on chain length.[3] For this specific scaffold, spiro-C3 cyclization is favored due to the stability of the quaternary center between two carbonyls.

Downstream Utility: The Aryl Bromide Handle

While this guide focuses on the lactam ring, the 4-bromophenyl moiety is a pre-installed "handle" for library expansion.[1]

  • Suzuki-Miyaura Coupling: Compatible with the lactam ring.[2][3] Can be performed after N- or C-alkylation.[2][1][3]

    • Conditions:

      
      , 
      
      
      , Aryl Boronic Acid, Dioxane/Water, 80°C.[1][3]
  • Buchwald-Hartwig Amination: Use to introduce amine solubilizers.[2][1][3]

    • Conditions:

      
      , Xantphos, 
      
      
      , Primary/Secondary Amine, Toluene, 100°C.[1]

References

  • Tautomerism in 3-Acylpyrrolidinones

    • Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[1][4]

    • Source: National Institutes of Health (PMC).[2][3]

    • URL:[Link]

  • Lactam Functionalization Strategies

    • Title: Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation.[2][1][3]

    • Source: National Institutes of Health (PMC).[2][3]

    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.[2]

    • Source: Royal Society of Chemistry (RSC).[2][3]

    • URL:[Link]

  • General Reactivity of 3-Pyrrolin-2-ones

    • Title: 3-Pyrrolin-2-one synthesis and reactivity.[2][1][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal.[2][1][3]

    • URL:[Link][3]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-BP-91513 Subject: Solvent Selection & Purification Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3]

Executive Summary & Molecule Analysis

User Context: You are isolating 3-(4-Bromobenzoyl)pyrrolidin-2-one , a critical intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac.[1][2][3]

Molecule Profile:

  • Structure: A polar lactam (pyrrolidin-2-one) ring fused with a lipophilic 4-bromobenzoyl group.[1][2][3]

  • Physicochemical Behavior: The molecule exhibits "amphiphilic" solubility issues.[1][2][3] The lactam moiety creates high solubility in polar protic solvents (alcohols), while the bromophenyl group drives solubility in aromatics (toluene).[2]

  • Critical Challenge: This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the cooling ramp is too aggressive or if impurities (unreacted pyrrolidone) act as a solvent.[1][2][3]

Solvent Selection Matrix

The following matrix is derived from solubility parameters of 3-acyl-2-pyrrolidinones and patent literature regarding Bromfenac intermediates.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate (EtOAc) Primary High Recommended starting point. Dissolves the compound at reflux (77°C) but shows sharp solubility drop at 0°C. Excellent for removing non-polar byproducts.[1][2][3]
Ethanol (95% or Abs.) SecondaryModerateHigh solubility even at room temp for some derivatives.[1][2][3] Best used if the crude is highly polar or contains inorganic salts.[1][2][3] Risk of yield loss due to high mother liquor solubility.[1][2][3]
EtOAc / Hexane (1:1) BinaryHighBest for purity. Dissolve in min.[1][2][3] hot EtOAc, then add hot Hexane to turbidity.[2][3] Forces crystallization in "oily" batches.
Toluene AlternativeModerateGood for removing polar impurities (tars).[1][2][3] Requires higher temperatures (110°C).[1][3] Slow crystallization kinetics here can produce larger, purer crystals.[1][2][3]
Acetonitrile SpecialLowOften too good a solvent; difficult to recover high yields without extreme cooling (-20°C).[1][2][3]
Decision Logic for Solvent Choice (Visualized)

SolventDecision Start START: Analyze Crude Material State1 Is the crude solid or oil? Start->State1 State2 Main Impurity Type? State1->State2 Solid / Sticky Solid Solvent2 Use EtOAc + Hexane (Anti-solvent) State1->Solvent2 Viscous Oil Solvent1 Use Ethyl Acetate (Pure) State2->Solvent1 Unknown / General State2->Solvent2 Non-polar / Grease Solvent3 Use Toluene State2->Solvent3 Polar Tars / Dark Color caption Figure 1: Solvent Selection Decision Tree based on crude state and impurity profile.

Standard Operating Procedure (SOP)

Protocol ID: SOP-BP-REC-01 Method: Thermal Recrystallization in Ethyl Acetate[1][3]

Reagents Required[1][2][4][5][6][7][8][9][10][11]
  • Crude 3-(4-Bromobenzoyl)pyrrolidin-2-one[1][3]

  • Ethyl Acetate (ACS Reagent Grade)[1][2][3]

  • Activated Carbon (optional, for decolorization)

  • Hexanes (optional anti-solvent)[1][2][3]

Step-by-Step Workflow
  • Saturation (The Dissolution):

    • Place 10.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 30 mL of Ethyl Acetate (starts at 3 mL/g ratio).

    • Heat to reflux (approx. 77°C).[1][2][3]

    • Observation Point: If solid remains, add EtOAc in 2 mL increments until dissolved.[1][2][3] Do not exceed 8 mL/g.[1][2][3]

  • Filtration (The Clarification):

    • Critical: If the solution is dark/colored, add 0.5 g activated charcoal carefully (remove heat source first to avoid boil-over). Stir for 5 mins.

    • Filter the hot solution through a pre-warmed Buchner funnel or glass frit to remove charcoal/insolubles.[2][3]

    • Why Pre-warm? To prevent premature crystallization on the filter paper, which leads to yield loss.[2]

  • Crystallization (The Nucleation):

    • Allow the filtrate to cool to room temperature (20-25°C) slowly over 1 hour. Stirring should be gentle (approx. 60 RPM).

    • Troubleshoot: If oil droplets appear (oiling out), scratch the glass wall with a rod or add a seed crystal immediately.[2]

    • Once room temperature is reached, cool further in an ice-water bath (0-4°C) for 2 hours to maximize yield.[1][2][3]

  • Isolation:

    • Filter the cold slurry under vacuum.[1][2][3][4]

    • Wash the filter cake with cold Ethyl Acetate (chilled to 0°C).[1][2][3] Use minimal volume (e.g., 2 x 5 mL).

    • Dry the solid under vacuum at 45°C for 6 hours.

Process Flow Diagram

RecrystProcess Step1 1. Dissolution (Reflux in EtOAc) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Solution Step3 3. Controlled Cooling (RT -> 0°C) Step2->Step3 Filtrate Step4 4. Isolation (Vacuum Filtration) Step3->Step4 Crystal Slurry Oiling Alert: Oiling Out Step3->Oiling Phase Sep? caption Figure 2: Recrystallization Workflow with Troubleshooting Loop Oiling->Step1 Re-heat & Add Hexane

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: This phenomenon occurs when the temperature enters the "metastable zone" where the compound is liquid-liquid immiscible before it reaches the solid solubility curve. It is common in benzoyl-pyrrolidinones due to their conformational flexibility and moderate melting points.[1][2][3]

  • Solution:

    • Reheat the mixture until homogenous.

    • Add a seed crystal of pure product at the cloud point (approx 40-50°C).

    • Add a co-solvent (Hexane) dropwise to lower the solubility power slightly.[1][2][3]

    • Slow down the stirring. Vigorous stirring promotes emulsion rather than crystal growth.[1][2][3]

Q2: The crystals are yellow/brown even after recrystallization.

  • Cause: Oxidation byproducts (likely from the bromobenzoyl moiety or polymerized pyrrolidone) are trapped in the crystal lattice.[2]

  • Solution: You must perform a charcoal treatment (Step 2 in SOP).[1][2][3] If that fails, switch solvent to Toluene .[1][2][3] Toluene is excellent for sequestering polar colored tars while the product crystallizes out.[1][2][3]

Q3: My yield is very low (<50%).

  • Cause: The compound is likely too soluble in Ethyl Acetate at room temperature.[1][2][3]

  • Solution:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to get a "second crop."

    • Next time, use a binary system: Dissolve in EtOAc, then add Hexane until the solution is slightly cloudy, then cool.[2] This "drown-out" method drastically improves yield.[1][2][3]

References & Authority

The protocols and solubility data above are synthesized from standard purification techniques for 3-acylpyrrolidines and specific patent literature regarding Bromfenac intermediates.

  • Senju Pharmaceutical Co., Ltd. (2010).[1][2][3] Polymorphs of bromfenac sodium and methods for preparing bromfenac sodium polymorphs.[1][2][5] European Patent EP2311794A2.[1][2][3] (Describes purification of bromobenzoyl intermediates using Ethyl Acetate/Water systems).

  • Walsh, D. A., et al. (1984).[1][2][3] Antiinflammatory 3-aroyl-2-pyrrolidinones.[1][2][3] Journal of Medicinal Chemistry, 27(11), 1379-1388.[2] (Foundational text on synthesizing and purifying this specific class of compounds).

  • Sigma-Aldrich/Merck. Recrystallization Guide: Solvents and Troubleshooting.[1][2][3] (General reference for solvent polarity and dielectric constants).

Sources

Troubleshooting cyclization failures in 3-(4-Bromobenzoyl)pyrrolidin-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cyclization Failures in 3-(4-Bromobenzoyl)pyrrolidin-2-one Production

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 23, 2026

Executive Summary & Route Identification

This guide addresses failures in the critical cyclization step for the synthesis of 3-(4-bromobenzoyl)pyrrolidin-2-one (CAS: 328546-97-0).[1]

Scope: This protocol specifically covers the Alkylation-Cyclization Route , where ethyl 4-bromobenzoylacetate is reacted with a 2-aminoethyl electrophile (e.g., 2-bromoethylamine hydrobromide or aziridine) to form the pyrrolidone ring.[1]

The Core Problem: Users frequently report low yields due to O-alkylation competition , premature decarboxylation , or incomplete ring closure (stalling at the linear amine stage). The 3-acyl position is thermodynamically sensitive, and the 4-bromophenyl moiety introduces electronic effects that can destabilize the enolate intermediate if pH is not strictly managed.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the failure mode below.

Symptom Probable Cause Immediate Action
Product is an oil/gum (not solid) O-Alkylation: Formation of the vinyl ether (enol ether) instead of the C-alkylated ring.[1]Switch solvent from DMF/DMSO to EtOH/NaOEt (promote thermodynamic control).
No precipitate upon workup Incomplete Cyclization: Reaction stalled at the linear amino-ester intermediate.[1]Increase temperature to reflux (78°C) for 2 hours post-addition. Check pH > 10.
Loss of carbonyl peak (~1680 cm⁻¹) in IR Decarboxylation: The benzoyl group was cleaved or the ester hydrolyzed early.Lower reaction temperature during enolate formation (< 0°C).[1] Avoid aqueous base.
Insoluble polymer formation Polymerization: 2-bromoethylamine polymerized with itself before reacting with the ester.[1]Reverse Addition: Add the amine slowly to the pre-formed enolate, not vice-versa.

Deep Dive: Technical Troubleshooting

Issue A: The O-Alkylation vs. C-Alkylation Trap

The Science: The enolate of ethyl 4-bromobenzoylacetate is an ambident nucleophile.[1] In highly polar aprotic solvents (DMF, DMSO), the oxygen atom becomes more nucleophilic due to cation solvation, leading to O-alkylation (vinyl ether formation). This is an irreversible dead-end.

  • Solution: Use a protic solvent system (Ethanol/Sodium Ethoxide ).

  • Mechanism: Ethanol solvates the enolate oxygen via hydrogen bonding, shielding it and forcing the electrophile (2-bromoethylamine) to attack the softer Carbon-2 position.

  • Protocol Adjustment: Ensure your solvent is anhydrous EtOH. If using NaH in THF, add 1 equivalent of t-BuOH or switch to NaOEt to shift selectivity toward C-alkylation.[1]

Issue B: Cyclization Stalling (The "Open-Chain" Intermediate)

The Science: The reaction proceeds in two steps: (1) Intermolecular C-alkylation, followed by (2) Intramolecular amine-ester condensation (lactamization).[1] The second step requires the free amine to be nucleophilic. If the pH drops (due to HBr release), the amine becomes protonated (


) and cannot close the ring.
  • Solution: Maintain Base Excess . You need 2.0–2.2 equivalents of base:

    • 1 eq to form the enolate of the keto-ester.

    • 1 eq to neutralize the HBr from 2-bromoethylamine.HBr.[1]

    • 0.2 eq excess to drive the lactamization.

Issue C: 4-Bromophenyl Electronic Effects

The electron-withdrawing nature of the 4-bromo group increases the acidity of the C-2 protons but also makes the ketone carbonyl more susceptible to nucleophilic attack.[1]

  • Risk: If the base is too strong (e.g., LDA) or temperature too high, you risk "haloform-type" cleavage of the benzoyl group.

  • Control: Keep the enolate formation step at 0°C to -5°C . Only heat to reflux after the alkylating agent has been added.

Optimized Protocol: The "Thermodynamic" Route

Objective: Synthesis of 3-(4-bromobenzoyl)pyrrolidin-2-one via Ethyl 4-bromobenzoylacetate. Scale: 10 mmol basis.

Reagents:

  • Ethyl 4-bromobenzoylacetate (2.71 g, 10 mmol)[1]

  • 2-Bromoethylamine hydrobromide (2.25 g, 11 mmol)[1]

  • Sodium Ethoxide (21 wt% in EtOH) (Using ~22 mmol of base)

  • Solvent: Anhydrous Ethanol (30 mL)

Step-by-Step Methodology:

  • Enolate Formation (Cold):

    • Charge a flame-dried 3-neck flask with Ethyl 4-bromobenzoylacetate and 15 mL anhydrous EtOH.

    • Cool to 0°C under Nitrogen.

    • Add Sodium Ethoxide solution (11 mmol, 1.1 eq) dropwise over 15 minutes.

    • Observation: Solution should turn yellow/orange (enolate formation). Stir for 30 mins at 0°C.

  • Amine Neutralization (Separate Vessel):

    • In a separate vial, dissolve 2-Bromoethylamine HBr (11 mmol) in 10 mL EtOH.

    • Add Sodium Ethoxide (11 mmol) to this vial at 0°C to generate the free amine in situ.

    • Critical: Filter off the NaBr precipitate immediately if possible, or use the slurry directly but quickly to avoid polymerization.

  • Alkylation & Cyclization:

    • Transfer the free amine solution slowly into the enolate flask at 0°C.

    • Allow to warm to Room Temperature (RT) over 1 hour.

    • Heat to Reflux (78°C) for 3–5 hours.

    • Monitor: TLC (50:50 EtOAc/Hexane). The starting keto-ester (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to RT. Neutralize with 1M HCl to pH 7.

    • Evaporate Ethanol.

    • Partition residue between Water and Ethyl Acetate.

    • Wash Organic layer with Brine -> Dry (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) -> Concentrate.
      
    • Purification: Recrystallization from EtOH/Ether is preferred over column chromatography for this lactam.

Mechanistic Visualization (Pathway & Failure Modes)

The following diagram illustrates the critical bifurcation points between success (Cyclization) and failure (O-Alkylation/Polymerization).

CyclizationPathway cluster_conditions Critical Control Points Start Ethyl 4-bromobenzoylacetate (Starting Material) Enolate Enolate Intermediate (Ambident Nucleophile) Start->Enolate Deprotonation (-H+) Base Base (NaOEt/EtOH) Base->Enolate C_Alk C-Alkylated Intermediate (Linear Amino-Ester) Enolate->C_Alk C-Attack (Thermodynamic) O_Alk O-Alkylated Byproduct (Vinyl Ether) Enolate->O_Alk O-Attack (Kinetic/Polar Solvent) Reagent 2-Bromoethylamine Reagent->C_Alk Polymer Polymerized Amine (Insoluble) Reagent->Polymer Self-Reaction Cyclization Intramolecular Cyclization (Lactamization) C_Alk->Cyclization Heat/Reflux Product 3-(4-Bromobenzoyl)pyrrolidin-2-one (Target) Cyclization->Product - EtOH

Caption: Reaction pathway showing the competition between thermodynamic C-alkylation (leading to product) and kinetic O-alkylation or polymerization failures.

Frequently Asked Questions (FAQs)

Q: Can I use DMF/NaH instead of EtOH/NaOEt? A: It is risky. While NaH/DMF is a stronger base system, DMF promotes O-alkylation of the enolate. If you must use DMF (e.g., for solubility), add the alkylating agent at -20°C and allow it to warm very slowly to favor C-alkylation.

Q: My product has a melting point lower than reported (Reports say ~160-165°C). Why? A: This often indicates contamination with the decarboxylated byproduct (3-pyrrolidinone derivative) or the open-chain ester.[1] Check your proton NMR. If the ethyl quartet/triplet signals are present, cyclization is incomplete. Reflux longer with fresh base.

Q: Is the 4-bromo group stable to these conditions? A: Yes, aryl bromides are generally stable to NaOEt at reflux. However, avoid using palladium catalysts or radical initiators in the same vessel, as this could trigger debromination or Heck-type coupling.

References

  • Organic Chemistry Portal. "Synthesis of 3-pyrrolin-2-ones and related lactams." Organic Chemistry Portal. Available at: [Link]

  • Ma, S., & Xie, H. (2000).[2] "An efficient sequential halolactamization-hydroxylation reaction."[1][2] Organic Letters, 2(24), 3801-3803. (Cited for general halolactamization mechanisms relevant to pyrrolidinone formation).

  • El-Hashash, M. A., et al. (2014).[3] "3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds." American Journal of Chemistry.[3] Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-Bromobenzoyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one, focusing on the critical parameters of temperature and pressure.

Q1: What is the most common synthetic route to 3-(4-Bromobenzoyl)pyrrolidin-2-one, and what are the key reaction parameters?

A1: The most prevalent method for synthesizing 3-(4-Bromobenzoyl)pyrrolidin-2-one is the Friedel-Crafts acylation of 2-pyrrolidinone with 4-bromobenzoyl chloride. This reaction is an electrophilic aromatic substitution where the pyrrolidinone ring acts as the nucleophile. The key parameters that require careful control are:

  • Lewis Acid Catalyst: A stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃), is necessary. The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion.

  • Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to ensure the reactivity of the Lewis acid and to facilitate the reaction.

  • Temperature: This is a critical parameter that directly influences reaction rate, yield, and the formation of byproducts.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All reagents, solvents, and glassware must be scrupulously dry.

Q2: How does temperature affect the yield and purity of 3-(4-Bromobenzoyl)pyrrolidin-2-one?

A2: Temperature plays a pivotal role in the Friedel-Crafts acylation. An optimal temperature balance is crucial for maximizing yield and purity.

  • Low Temperatures (0-5 °C): Initiating the reaction at a low temperature is generally recommended. This helps to control the initial exothermic reaction and can improve regioselectivity, minimizing the formation of unwanted isomers.[1]

  • Room Temperature: Allowing the reaction to slowly warm to room temperature after the initial addition can often drive the reaction to completion without promoting significant side reactions.

  • Elevated Temperatures: While gentle heating might be necessary for less reactive substrates, excessive heat can lead to a decrease in yield and the formation of byproducts due to side reactions such as de-acylation or polymerization.

Q3: What is the role of pressure in this reaction, and when should it be considered?

A3: For most lab-scale syntheses of 3-(4-Bromobenzoyl)pyrrolidin-2-one, the reaction is typically performed at atmospheric pressure. However, the application of high pressure can be a valuable tool in specific scenarios. Research on Friedel-Crafts benzoylation has shown that high pressure (up to 10 kbar) can enhance the reaction rate, particularly for deactivated aromatic substrates. While pyrrolidin-2-one is not strongly deactivated, pressure could potentially be explored to:

  • Increase Reaction Rates: For sluggish reactions, high pressure can accelerate the formation of the desired product.

  • Improve Yields with Less Active Catalysts: In some cases, pressure may allow for the use of milder or less-than-stoichiometric amounts of Lewis acids.

It is important to note that working at high pressure requires specialized equipment and safety precautions.

Q4: What are the expected spectroscopic characteristics of 3-(4-Bromobenzoyl)pyrrolidin-2-one?

A4: Proper characterization of the final product is essential to confirm its identity and purity. The expected spectroscopic data for 3-(4-Bromobenzoyl)pyrrolidin-2-one (C₁₁H₁₀BrNO₂) are as follows:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-bromobenzoyl group, typically in the range of 7.5-8.0 ppm. The protons on the pyrrolidinone ring will appear as multiplets in the aliphatic region (approximately 2.0-4.0 ppm). The NH proton of the lactam will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the lactam, typically in the range of 170-200 ppm. The aromatic carbons will appear between 120-140 ppm, and the aliphatic carbons of the pyrrolidinone ring will be observed in the upfield region.

  • IR Spectroscopy: The infrared spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the amide (lactam) functional groups, typically in the region of 1650-1750 cm⁻¹. The N-H stretching of the lactam will be visible around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (268.11 g/mol for C₁₁H₁₀BrNO₂), with a characteristic isotopic pattern for the presence of a bromine atom (M and M+2 peaks of nearly equal intensity).

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Lewis Acid Catalyst Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and a fresh, unopened container of the Lewis acid if possible.
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product can form a complex with it. Ensure at least one equivalent of the Lewis acid is used.
Suboptimal Temperature If the reaction is sluggish at low temperatures, allow it to warm to room temperature. Gentle heating can be attempted, but monitor for byproduct formation.
Poor Quality Reagents Use high-purity 2-pyrrolidinone and 4-bromobenzoyl chloride. Impurities can inhibit the reaction.

Problem: Formation of Multiple Products (Low Purity)

Potential Cause Recommended Solution
Side Reactions Lowering the reaction temperature can often improve selectivity and minimize the formation of byproducts. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Diacylation Although the acyl group is deactivating, diacylation can sometimes occur. Using a slight excess of the pyrrolidinone relative to the acyl chloride can help to minimize this.
Isomer Formation While C3-acylation is generally favored, acylation at other positions or on the nitrogen atom can occur. N-acylation is more likely under basic conditions. Maintaining a strictly acidic environment with the Lewis acid is crucial.
Hydrolysis of Acyl Chloride Traces of water can hydrolyze the 4-bromobenzoyl chloride to 4-bromobenzoic acid, which will not participate in the reaction and can complicate purification. Ensure anhydrous conditions.

III. Experimental Protocols & Workflows

Optimized Protocol for the Synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one

This protocol outlines a general procedure for the Friedel-Crafts acylation of 2-pyrrolidinone. Optimization of temperature and reaction time may be necessary depending on the specific laboratory conditions.

Materials:

  • 2-Pyrrolidinone

  • 4-Bromobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, add a solution of 2-pyrrolidinone (1.0 equivalent) and 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-(4-Bromobenzoyl)pyrrolidin-2-one.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

IV. Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The Friedel-Crafts acylation proceeds through the following key steps:

ReactionMechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride 4-Bromobenzoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Pyrrolidinone 2-Pyrrolidinone (Nucleophile) SigmaComplex Sigma Complex (Intermediate) Pyrrolidinone->SigmaComplex + Acylium Ion Product 3-(4-Bromobenzoyl) pyrrolidin-2-one SigmaComplex->Product - H⁺

Sources

Removing unreacted starting materials from 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-Bromobenzoyl)pyrrolidin-2-one

This guide provides troubleshooting advice and detailed protocols for the purification of 3-(4-Bromobenzoyl)pyrrolidin-2-one, focusing on the effective removal of unreacted starting materials and common byproducts. The methodologies are designed for researchers, scientists, and professionals in drug development who may encounter purification challenges during synthesis.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the post-reaction work-up and purification of 3-(4-Bromobenzoyl)pyrrolidin-2-one.

Initial Work-up & Liquid-Liquid Extraction

Q1: My reaction is complete. What is the first and most critical step to remove the majority of impurities?

The first step is a carefully planned aqueous work-up using liquid-liquid extraction (LLE).[1][2][3] This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an organic solvent (like dichloromethane or ethyl acetate) and water.[4] The primary goal is to remove the unreacted, water-miscible pyrrolidin-2-one and acidic byproducts like hydrochloric acid and 4-bromobenzoic acid.

Q2: Which organic solvent should I use for the extraction?

The choice of solvent is critical. Your crude product should be highly soluble in the organic solvent, while the solvent itself should be immiscible with water.

SolventRationale
Dichloromethane (DCM) Excellent solvent for a wide range of organic compounds. Its density is greater than water, so it will form the bottom layer.
Ethyl Acetate (EtOAc) A good, slightly more polar alternative to DCM. It is less dense than water and will form the top layer. A good choice if you need to avoid chlorinated solvents.

Q3: Why do I need to perform a basic wash (e.g., with sodium bicarbonate solution)?

A basic wash is essential for removing acidic impurities. The unreacted starting material, 4-bromobenzoyl chloride, readily hydrolyzes in the presence of water to form 4-bromobenzoic acid and hydrochloric acid.[5][6] Adding a mild base like saturated sodium bicarbonate (NaHCO₃) solution deprotonates the carboxylic acid, forming the highly water-soluble sodium 4-bromobenzoate salt, which is then partitioned into the aqueous layer and removed.[1]

Q4: I've formed an emulsion (a cloudy layer between the organic and aqueous phases) during extraction. How do I resolve this?

Emulsions are common and can be resolved by:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.

Purification by Recrystallization

Q5: My crude product is a solid after removing the solvent. Can I purify it by recrystallization?

Yes, recrystallization is an excellent and highly effective method for purifying solid organic compounds.[7][8][9] The technique relies on finding a solvent in which your product, 3-(4-Bromobenzoyl)pyrrolidin-2-one, is soluble when hot but insoluble when cold, while impurities remain in solution upon cooling.

Q6: How do I choose the right solvent for recrystallization?

The ideal solvent system is determined empirically. A good starting point is to test small amounts of your crude product in various solvents.

Solvent SystemSuitability for KetonesNotes
Ethanol/Water ExcellentDissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Ethyl Acetate/Hexane Very GoodDissolve in a minimum of hot ethyl acetate, then add hexane until turbidity persists. Reheat and cool. This is a good general-purpose system for moderately polar compounds.[10]
Acetone/Hexane GoodSimilar to the ethyl acetate/hexane system, this is another effective choice.[10]

Q7: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[11] This is often caused by the solution being too concentrated or cooling too rapidly. To fix this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

  • If the problem persists, consider using a different solvent system.[11]

Purification by Column Chromatography

Q8: Recrystallization did not yield a pure product. What is the next step?

If other methods fail, column chromatography is the most powerful technique for purifying compounds from complex mixtures.[12][13] It separates molecules based on their differential adsorption onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase moves through the column.[14][15]

Q9: How do I select the mobile phase (eluent) for column chromatography?

The mobile phase is chosen to provide good separation between your product and the impurities. This is typically determined by running preliminary tests using Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds like ketones.[14]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is common. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The ideal eluent system should give your product an Rf value of approximately 0.3-0.4 on a TLC plate.

Experimental Protocols & Workflows

Workflow for Purification

The following diagram outlines the decision-making process for purifying 3-(4-Bromobenzoyl)pyrrolidin-2-one.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (DCM or EtOAc & aq. NaHCO3) A->B C Evaporate Organic Solvent B->C D Is the resulting material solid? C->D E Recrystallization (e.g., Ethanol/Water) D->E Yes I Product is an Oil D->I No F Is the product pure? (Check by TLC/NMR) E->F G Column Chromatography (Silica Gel, Hexane/EtOAc) F->G No H Pure Product F->H Yes G->H I->G

Caption: General purification workflow for 3-(4-Bromobenzoyl)pyrrolidin-2-one.

Protocol 1: Liquid-Liquid Extraction

This protocol is designed to remove acidic byproducts and water-soluble starting materials.

LLE_Workflow start 1. Dissolve crude mixture in organic solvent (e.g., DCM). transfer 2. Transfer to a separatory funnel. start->transfer wash1 3. Wash with saturated aq. NaHCO3 solution. transfer->wash1 separate1 4. Drain and discard the aqueous layer. wash1->separate1 wash2 5. Wash with brine (saturated aq. NaCl). separate1->wash2 separate2 6. Drain and discard the aqueous layer. wash2->separate2 dry 7. Dry organic layer over anhydrous Na2SO4 or MgSO4. separate2->dry filter 8. Filter to remove the drying agent. dry->filter end 9. Evaporate solvent to obtain crude solid. filter->end

Caption: Step-by-step liquid-liquid extraction (LLE) workflow.

Detailed Steps:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a volume approximately 5-10 times that of the crude material.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer (or upper if using a solvent less dense than water).

  • Add an equal volume of brine (saturated NaCl solution) to the organic layer in the funnel. Shake for 1 minute. This step helps to remove residual water from the organic phase.[16]

  • Allow the layers to separate and discard the aqueous layer.

  • Drain the organic layer into a clean Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask until the drying agent no longer clumps together.[16]

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 2: Recrystallization

This protocol is for the final purification of the solid product.

Detailed Steps:

  • Place the crude solid product in an Erlenmeyer flask.

  • Select a solvent system (e.g., ethanol/water). Add the minimum amount of hot ethanol to the flask to just dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery.

  • Once dissolved, add hot water dropwise while swirling until the solution becomes faintly cloudy (the saturation point).

  • If necessary, gently reheat the solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any adhering impurities.

  • Dry the crystals thoroughly to remove all traces of solvent.

References

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. [Link]

  • Ataman Kimya. 2-PYRROLIDONE. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • National Institutes of Health, PubChem. 2-Pyrrolidone. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Wikipedia. 2-Pyrrolidone. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • Chemdad Co. 4-Bromobenzoyl chloride. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Discover ACS. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. Synthesis of pyrrolidine-2,3-diones via reaction of hetereno[e]pyrroldiones and amines. [Link]

  • ResearchGate. (Ketalization product of Wieland-Mischer ketone) Multi-Solvent Recrystallization?. [Link]

  • National Institutes of Health, PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • JoVE. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Save My Exams. Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of California, Los Angeles. RECRYSTALLISATION. [Link]

  • JoVE. Purification of a Total Lipid Extract with Column Chromatography. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

  • Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Arkivoc. A STEREOSELECTIVE APPROACH TO BOTH 3,4-TRANS-DISUBSTITUTED PYRROLIDIN-2-ONES AND PYRROLIDINES. [Link]

  • ResearchGate. Synthesis of pyrrolidin-2-one 4. [Link]

  • Google Patents. CN114014792A - Preparation method of 7- (4-bromobenzoyl) -1, 3-dihydro-2H-indol-2-one.
  • MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]

Sources

Addressing solubility issues of 3-(4-Bromobenzoyl)pyrrolidin-2-one in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Bromobenzoyl)pyrrolidin-2-one

Abstract: This technical guide provides a comprehensive framework for addressing the aqueous solubility challenges of 3-(4-Bromobenzoyl)pyrrolidin-2-one. Recognizing that this is a specific and potentially novel chemical entity, this document synthesizes established principles of solubility enhancement with practical, step-by-step troubleshooting protocols. The methodologies outlined herein are grounded in extensive research on analogous poorly soluble compounds and are designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-sound toolkit for their experimental needs. We will explore a tiered approach, from fundamental characterization and simple co-solvent systems to more advanced formulation strategies like cyclodextrin complexation. Each section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the preliminary questions a researcher will have when first encountering solubility issues with 3-(4-Bromobenzoyl)pyrrolidin-2-one.

FAQ 1: Why is 3-(4-Bromobenzoyl)pyrrolidin-2-one expected to be poorly soluble in water?

Answer: The molecular structure of 3-(4-Bromobenzoyl)pyrrolidin-2-one is the primary determinant of its low aqueous solubility. A chemoinformatic analysis reveals several key features:

  • Aromatic Benzoyl Group: The presence of the bromobenzoyl group, a large, non-polar aromatic ring, significantly contributes to the molecule's hydrophobicity (water-repelling nature).

  • Lipophilicity of the Bromo-substituent: The bromine atom further increases the lipophilicity of the benzoyl moiety.

  • Pyrrolidin-2-one Core: While the pyrrolidin-2-one core contains a polar amide group capable of hydrogen bonding, its contribution to overall solubility is likely outweighed by the large hydrophobic benzoyl group.[1]

  • Neutral Nature: The molecule does not possess readily ionizable functional groups, meaning its solubility is not significantly influenced by pH changes within a typical physiological range.[2]

These structural characteristics suggest that the molecule will have a strong tendency to self-associate in aqueous media rather than interacting with water molecules, leading to poor solubility.

FAQ 2: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

Answer: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing relevant experiments.

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It's a high-throughput, non-equilibrium measurement often used in early drug discovery for screening large numbers of compounds.[3][4] The results can be influenced by the rate of addition, mixing, and incubation time.[5][6]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid (crystalline or amorphous) form.[7][8] It is a more time-consuming measurement but provides the definitive solubility value for a given set of conditions (e.g., temperature, pH, buffer system).

Recommendation: For initial troubleshooting and screening of different solvent systems, a kinetic solubility assay is a practical starting point due to its speed and low compound requirement.[4] Once promising conditions are identified, a thermodynamic solubility assay should be performed to confirm the results and establish a definitive solubility value.[9]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a tiered strategy for systematically improving the solubility of 3-(4-Bromobenzoyl)pyrrolidin-2-one.

Tier 1: Simple Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[10][11][12]

Answer: For initial screening, it is recommended to test a panel of commonly used, biocompatible co-solvents.

Co-SolventStarting Concentration (% v/v)Mechanism of Action & Key Considerations
Dimethyl Sulfoxide (DMSO) 1-5%A powerful, aprotic polar solvent. Widely used for compound storage. Be mindful of potential cellular toxicity at higher concentrations.[10]
Ethanol (EtOH) 5-20%A protic solvent that disrupts water's hydrogen bond network. Generally well-tolerated in many in vitro assays.[13]
Polyethylene Glycol 400 (PEG 400) 10-30%A non-toxic, water-miscible polymer. Increases solubility by creating a more hydrophobic microenvironment.[14]
Propylene Glycol (PG) 10-30%Similar to PEG 400, often used in pharmaceutical formulations.

Experimental Workflow for Co-Solvent Screening

The following diagram outlines a decision-making process for selecting and validating a co-solvent system.

G cluster_0 Tier 1: Co-Solvent Screening start Prepare 10 mM Stock of Compound in 100% DMSO prepare_cosolvents Prepare Aqueous Buffers with Varying Co-solvents (DMSO, EtOH, PEG 400) at Different Concentrations start->prepare_cosolvents kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry or UV-Vis after filtration) prepare_cosolvents->kinetic_assay visual_inspection Visual Inspection for Precipitation kinetic_assay->visual_inspection decision Is Solubility > Target Concentration and Solution Clear? visual_inspection->decision success Proceed with Experiment decision->success Yes tier2 Proceed to Tier 2: Advanced Techniques decision->tier2 No

Caption: Workflow for initial co-solvent screening.

Protocol 1: High-Throughput Kinetic Solubility Assay [5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-Bromobenzoyl)pyrrolidin-2-one in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add the appropriate volume of your aqueous buffer (e.g., PBS, pH 7.4) containing the desired final concentration of the co-solvent.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the target test concentration (e.g., for a 100 µM final concentration, add 1 µL of 10 mM stock to 99 µL of buffer).

  • Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).

  • Analysis:

    • Nephelometry: Measure light scattering to detect undissolved particles.

    • UV-Vis Spectroscopy: Filter the samples to remove precipitate and measure the absorbance of the filtrate to quantify the dissolved compound.

Tier 2: Advanced Solubility Enhancement Techniques

If co-solvents alone are insufficient, more advanced formulation strategies may be necessary.

Answer: When simple co-solvent systems fail, complexation with cyclodextrins is a highly effective next step.[15]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 3-(4-Bromobenzoyl)pyrrolidin-2-one, forming an "inclusion complex" that is water-soluble.[16][17]

Cyclodextrin DerivativeKey Properties & Recommended Use
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. A versatile and widely used choice for both in vitro and in vivo applications.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility. Excellent for increasing the solubility of neutral and basic compounds.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 20% w/v).

  • Add Compound: Add the solid 3-(4-Bromobenzoyl)pyrrolidin-2-one to the cyclodextrin solution.

  • Complexation: Mix the solution vigorously (e.g., vortexing followed by sonication or overnight shaking at room temperature) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

G cluster_1 Tier 2: Cyclodextrin Complexation start_tier2 Initial Co-solvent Approach Failed prepare_cd Prepare Aqueous Buffer with HP-β-CD or SBE-β-CD start_tier2->prepare_cd add_compound Add Solid Compound to Cyclodextrin Solution prepare_cd->add_compound mix_solution Mix Vigorously (Vortex, Sonicate, Shake) add_compound->mix_solution equilibrium Allow to Equilibrate (e.g., Overnight) mix_solution->equilibrium filter_solution Filter through 0.22 µm Filter equilibrium->filter_solution quantify Quantify Soluble Compound (e.g., HPLC-UV) filter_solution->quantify decision_tier2 Is Solubility > Target Concentration? quantify->decision_tier2 success_tier2 Proceed with Experiment decision_tier2->success_tier2 Yes consult Consult Formulation Specialist decision_tier2->consult No

Caption: Workflow for cyclodextrin-based solubility enhancement.

Part 3: Final Considerations

FAQ 3: Can pH adjustment improve the solubility of 3-(4-Bromobenzoyl)pyrrolidin-2-one?

Answer: Generally, for a neutral compound like 3-(4-Bromobenzoyl)pyrrolidin-2-one, which lacks acidic or basic functional groups, pH adjustment is unlikely to have a significant impact on its intrinsic aqueous solubility.[2] The amide in the pyrrolidinone ring is very weakly acidic and would require extreme pH values to deprotonate, which are not physiologically relevant. However, pH can be a critical factor for the stability of the compound, and it is always good practice to perform solubility studies in a buffered system that is relevant to your intended application (e.g., PBS pH 7.4 for cell-based assays).[][19]

FAQ 4: My compound seems to dissolve initially but then crashes out of solution over time. What is happening?

Answer: This phenomenon is a classic example of supersaturation and highlights the difference between kinetic and thermodynamic solubility. When you add the compound from a concentrated DMSO stock, you can temporarily achieve a concentration that is higher than its thermodynamic solubility limit. This supersaturated state is unstable, and over time, the compound will precipitate out until it reaches its true equilibrium solubility.

Troubleshooting Steps:

  • Increase Co-solvent/Cyclodextrin Concentration: The formulation may not be robust enough. Try increasing the percentage of your co-solvent or the concentration of your cyclodextrin.

  • Lower the Final Compound Concentration: Your target concentration may be too high for the chosen solvent system.

  • Perform a Thermodynamic Solubility Assay: This will determine the true, stable solubility limit and help you set realistic concentration targets for your experiments.[7][8]

By following this structured, tiered approach, researchers can efficiently diagnose and overcome the solubility challenges presented by 3-(4-Bromobenzoyl)pyrrolidin-2-one, enabling the successful execution of their downstream experiments.

References

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063-078.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Iurciuc (Tincu), C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 454.
  • Seedher, N., & Kanojia, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Inventi Rapid: Pharm Tech, 2019(3).
  • Bari, A., & S.K, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Singh, R., & Kumar, R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Patel, P., & Patel, M. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13.
  • González-Gaitano, G., & Tardajos, G. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6689.
  • Dake, A. S., & Shinde, S. S. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Loftsson, T., & Brewster, M. E. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 1933-1944.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • Boczar, D., & Michalska, K. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1384.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. Cosolvent.
  • Shayan, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-12.
  • Maheshwari, R. K., & Indurkhya, A. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 6-12.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.
  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Evotec. Thermodynamic Solubility Assay.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • BOC Sciences.
  • U.S. Environmental Protection Agency. (2025). 1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one.
  • Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(6), 213.
  • PubChem. 3-Bromopyrrolidin-2-one.
  • FINETECH INDUSTRY LIMITED. 3-(4-BROMO-BENZOYL)-PYRROLIDIN-2-ONE.
  • ChemicalBook. (4-Bromophenyl)(pyrrolidin-1-yl)methanone.
  • Fluorochem. 1-(4-Bromobenzoyl)pyrrolidine.
  • MilliporeSigma. 3-(4-bromobenzoyl)pyrrolo(2,1-a)isoquinoline-1-carbonitrile.
  • PubChem. 5-(4-Bromophenyl)pyrrolidin-2-one.
  • Wikipedia. Pyrrolidine.
  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Validation & Comparative

HPLC Method Development for 3-(4-Bromobenzoyl)pyrrolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromobenzoyl)pyrrolidin-2-one is a critical synthetic intermediate, often utilized in the development of nootropic agents (racetam analogs) and kinase inhibitors. Its structural duality—comprising a polar lactam (pyrrolidinone) core and a lipophilic, electron-withdrawing bromobenzoyl moiety—presents a specific chromatographic challenge. Standard generic methods often fail to resolve the parent compound from its hydrolytic degradation products (e.g., 4-amino-butyric acid derivatives) or positional isomers.

This guide objectively compares three distinct chromatographic approaches:

  • Method A (Generic): Isocratic C18 with Acetonitrile (The "Quick & Dirty" approach).

  • Method B (Optimized): Gradient C18 with Acidic Methanol (The "Robust" approach).

  • Method C (Alternative): Phenyl-Hexyl Stationary Phase (The "Orthogonal" approach).

Part 1: Chemical Context & Separation Challenges

To develop a robust method, one must first understand the analyte's behavior in solution.

  • Analyte: 3-(4-Bromobenzoyl)pyrrolidin-2-one[1]

  • Molecular Weight: ~268.11 g/mol [1]

  • Key Functional Groups:

    • Lactam Nitrogen: Weakly basic; potential for hydrogen bonding with silanols (causing peak tailing).

    • Bromobenzoyl Group: Highly lipophilic and aromatic; strong UV chromophore (

      
       ~254-260 nm).
      
    • Beta-Dicarbonyl character: The C3 position is acidic due to the flanking carbonyls, making the molecule susceptible to keto-enol tautomerism, which can broaden peaks if pH is not controlled.

Impurity Profile (The "Why" of Separation)

The method must separate the main peak from:

  • 4-Bromobenzoyl chloride: Starting material (highly reactive, hydrolyzes to acid).

  • 4-Bromobenzoic acid: Major degradation product.

  • 2-Pyrrolidinone: Polar starting material (elutes near void volume).

ImpurityPathways SM1 2-Pyrrolidinone (Polar, Early Eluting) Product 3-(4-Bromobenzoyl) pyrrolidin-2-one (Target Analyte) SM1->Product Acylation SM2 4-Bromobenzoyl Chloride SM2->Product Deg1 4-Bromobenzoic Acid (Acidic, pH dependent) SM2->Deg1 Hydrolysis Product->Deg1 C-C Cleavage (Oxidative) Deg2 Ring-Opened Amide Byproducts Product->Deg2 Ring Opening (Basic pH)

Figure 1: Synthetic pathway and potential impurity origins necessitating high-resolution separation.

Part 2: Method Comparison & Experimental Data

The following data represents a comparative analysis of three method development strategies.

Method A: The Generic Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Observation: This method is commonly used for rapid screening but often fails for complex intermediates. The lack of pH control leads to peak broadening due to the ionization of the pyrrolidinone nitrogen and the 4-bromobenzoic acid impurity.

Method B: The Optimized Approach (Recommended)
  • Column: High-Density C18 (e.g., Waters XBridge C18), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • B: Methanol.[2][5][6]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Rationale: The acidic pH suppresses the ionization of the carboxylic acid impurities (keeping them retained) and protonates residual silanols on the column, reducing tailing. Methanol is chosen over Acetonitrile to provide different solvation selectivity for the amide bond.

Method C: The Alternative Approach (Orthogonal Selectivity)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

  • Mobile Phase: Water/Acetonitrile Gradient with 0.1% Formic Acid.

  • Rationale: This phase utilizes

    
     interactions with the bromobenzoyl ring. It is particularly effective if the sample contains positional isomers (e.g., 2-bromobenzoyl analogs) which separate poorly on C18 but resolve well here due to steric differences in 
    
    
    
    -overlap.
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized C18)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min8.5 min9.1 min
Theoretical Plates (

)
4,50012,80011,500
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetric)1.10 (Symmetric)
Resolution (

)
*
1.2 (Co-elution risk)4.5 (Baseline separated)5.1 (Excellent)
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL0.08 µg/mL

*Resolution calculated between the Main Peak and the nearest impurity (4-Bromobenzoic acid).

Part 3: Detailed Experimental Protocols

Protocol for Method B (The "Gold Standard")

This protocol is designed for QC release testing where robustness and reproducibility are paramount.

1. Reagent Preparation
  • Diluent: 50:50 Methanol:Water.[2][7] (Ensure the sample is fully soluble; the bromobenzoyl group limits water solubility).

  • Buffer (Mobile Phase A): Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon membrane. Final pH should be approx 2.2.

2. Instrument Parameters
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Column Temp: 30°C (Controlled temperature is vital to prevent retention drift).

  • Injection Volume: 10 µL.

3. Gradient Table
Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (Methanol)Flow (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0
Workflow Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to arrive at Method B and C, ensuring scientific rigor in the selection process.

MethodDevLogic Start Start: 3-(4-Bromobenzoyl) pyrrolidin-2-one CheckSolubility Check Solubility: Lipophilic Br-group vs Polar Lactam Start->CheckSolubility Choice1 Select Mode: Reversed Phase (RP) CheckSolubility->Choice1 CheckPH Is Analyte Ionizable? (Lactam/Enol Tautomerism) Choice1->CheckPH PathAcid Yes: Requires pH Control (Use Acidic Buffer pH < 3) CheckPH->PathAcid Suppress Silanols ColumnSelect Select Stationary Phase PathAcid->ColumnSelect C18 C18 (Hydrophobic Retention) Good for general purity ColumnSelect->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Good for aromatic isomers ColumnSelect->Phenyl ResultB Method B: High Resolution, Robust C18->ResultB ResultC Method C: Orthogonal Selectivity Phenyl->ResultC

Figure 2: Decision tree for selecting stationary phases and mobile phase modifiers based on analyte properties.

Part 4: Discussion & Troubleshooting

Why Method B Outperforms Method A

The superiority of Method B lies in the suppression of silanol interactions . The pyrrolidinone ring, while not strongly basic, can interact with free silanols on the silica surface of the column.

  • Without Acid (Method A): These secondary interactions cause peak tailing (

    
    ) and variable retention times.
    
  • With Acid (Method B): The low pH (2.2) protonates the silanols (

    
    ), eliminating the ion-exchange mechanism and resulting in sharp, symmetrical peaks (
    
    
    
    ).
When to Use Method C (Phenyl-Hexyl)

Use the Phenyl-Hexyl column if you observe a "shoulder" on your main peak using Method B. This shoulder is often a positional isomer (e.g., 3-(2-bromobenzoyl)...) or a des-bromo impurity. The


-electron density of the phenyl stationary phase interacts differently with the electron-deficient bromobenzoyl ring compared to the pure hydrophobicity of a C18 chain, pulling these similar structures apart.
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and silanol suppression).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from (Explains the

    
     interaction mechanism for Phenyl-Hexyl columns).
    
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Pyrrolidinone Derivatives. Retrieved from (Provides specific retention behavior for pyrrolidinone cores).

  • Sigma-Aldrich. (n.d.). Chiral and Achiral Method Development Strategies for Pyrrolidine Derivatives. Retrieved from (General strategies for functionalized pyrrolidines).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for defining Resolution and LOD/LOQ requirements).

Sources

Mass spectrometry fragmentation patterns of 3-(4-Bromobenzoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-(4-Bromobenzoyl)pyrrolidin-2-one , a critical intermediate in the synthesis of nootropic pyrrolidinone derivatives.

Unlike standard aliphatic lactams, this compound features a 4-bromobenzoyl moiety at the C3 position. This structural feature dictates its ionization behavior, creating a distinct "isotopic fingerprint" that serves as the primary identification marker. This guide compares the fragmentation efficiency of Electron Ionization (EI) versus Electrospray Ionization (ESI) and benchmarks the compound against non-halogenated analogs to aid in impurity profiling.

Structural Logic & Isotopic Signatures

Before interpreting the spectrum, one must understand the "Isotopic Tag" provided by the bromine atom.

The Bromine Doublet (1:1 Ratio)

The most diagnostic feature of this molecule is the naturally occurring isotopes of bromine:


 (50.7%) and 

(49.3%).
  • Impact: Every fragment containing the bromine atom will appear as a doublet separated by 2 mass units (m/z

    
     and 
    
    
    
    ) with nearly equal intensity.
  • Validation: If a peak at high mass does not show this 1:1 doublet, it does not contain the bromophenyl moiety.

Molecular Ion Calculation
  • Formula:

    
    
    
  • Exact Mass (

    
    ):  267.98 Da
    
  • Exact Mass (

    
    ):  269.98 Da
    

Fragmentation Mechanisms (EI Mode)[1]

In Electron Ionization (70 eV), the molecule undergoes predictable cleavage driven by charge localization on the carbonyl oxygens and the stability of the aromatic acylium ion.

Primary Pathway: -Cleavage

The bond between the exocyclic carbonyl carbon and the C3 position of the pyrrolidinone ring is the most labile. The charge is preferentially retained by the benzoyl fragment due to resonance stabilization by the aromatic ring.

  • Precursor: Molecular Ion

    
     (m/z 267/269)
    
  • Cleavage: Homolytic fission alpha to the exocyclic carbonyl.

  • Product A (Base Peak): 4-Bromobenzoyl cation (Acylium ion) at m/z 183/185 .

  • Product B (Neutral): Pyrrolidin-2-one-3-yl radical (Not detected).

Secondary Pathway: Decarbonylation

The acylium ion (m/z 183/185) frequently ejects a neutral carbon monoxide (CO) molecule.

  • Precursor:

    
     (m/z 183/185)
    
  • Loss: -28 Da (CO)

  • Product: 4-Bromophenyl cation at m/z 155/157 .

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Parent Molecular Ion [M]+. m/z 267 / 269 (1:1 Isotope Ratio) Acylium Acylium Ion (Base Peak) [4-Br-Ph-CO]+ m/z 183 / 185 Parent->Acylium α-Cleavage (Major) Loss of Pyrrolidinone Radical Pyrrolidone Pyrrolidinone Ion [C4H6NO]+ m/z 84 Parent->Pyrrolidone Charge Retention on Ring (Minor) Phenyl Phenyl Cation [4-Br-Ph]+ m/z 155 / 157 Acylium->Phenyl Decarbonylation (-CO) -28 Da

Figure 1: Mechanistic fragmentation pathway of 3-(4-Bromobenzoyl)pyrrolidin-2-one under Electron Ionization (70 eV).

Comparative Analysis: Technique & Analogs

This section compares the target compound's behavior against alternative ionization methods and structural analogs.

A. Comparison by Ionization Technique
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Signal Fragment Ions (m/z 183/185)Protonated Molecule

Sensitivity Moderate (Nanogram range)High (Picogram range)
Structural Data Excellent. Reveals the "building blocks" (Benzoyl + Lactam).Poor. Mostly molecular weight info only.
Application Structural confirmation, Impurity ID.PK studies, Quantitation in plasma.
Key Observation Base peak is not the molecular ion.[1]Base peak is the molecular ion (m/z 268/270).
B. Comparison with Non-Brominated Analog

Distinguishing the target from its starting material or non-halogenated analog (3-Benzoylpyrrolidin-2-one) is crucial in synthesis monitoring.

Fragment3-(4-Bromobenzoyl)... (Target)3-Benzoylpyrrolidin-2-one (Analog)
Molecular Ion 267 / 269 (Doublet)189 (Singlet)
Base Peak 183 / 185 (Bromobenzoyl)105 (Benzoyl)
Phenyl Cation 155 / 15777
Differentiation Look for the +78/80 Da shift and the 1:1 doublet .Single peaks only.

Experimental Protocol: GC-MS Characterization

To replicate these results, follow this self-validating protocol. This workflow ensures that thermal degradation in the injector port does not produce false fragmentation artifacts.

Step 1: Sample Preparation[3]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Reasoning: DCM is volatile and solubilizes both the lactam and the aromatic portion effectively.

  • Dilution: Dilute 10 µL of stock into 990 µL DCM (Final conc: ~10 ppm).

Step 2: GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temperature: 250°C (Split mode 10:1).

    • Caution: Do not exceed 280°C to prevent thermal ring-opening of the pyrrolidinone.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

Step 3: Data Validation Workflow

ValidationWorkflow Sample Inject Sample CheckM Check Molecular Ion (m/z 267/269) Sample->CheckM CheckIso Verify Isotope Ratio (Height 1:1?) CheckM->CheckIso Yes Fail Check Inlet Temp (Thermal Degradation?) CheckM->Fail No Signal CheckBase Identify Base Peak (m/z 183/185) CheckIso->CheckBase Yes Confirm Identity Confirmed CheckBase->Confirm

Figure 2: Logical decision tree for validating the mass spectrum of brominated pyrrolidinones.

Comprehensive Data Table

The following table summarizes the expected ions. Use this for peak assignment.

m/z ValueRelative Abundance (Est.)Ion IdentityFormulaNote
267 / 269 20 - 40%Molecular Ion


Diagnostic 1:1 doublet.
183 / 185 100% (Base Peak) Bromobenzoyl Cation


-cleavage product.
155 / 157 40 - 60%Bromophenyl Cation

Loss of CO from m/z 183.
84 10 - 20%Pyrrolidinone Cation

Charge retention on lactam ring.
76 15 - 30%Phenylene Cation

Loss of Br from phenyl ring.
55 HighHydrocarbon Fragment

Ring fragmentation.

References

  • NIST Mass Spectrometry Data Center. (2025). 1-Ethyl-2-pyrrolidinone Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from [Link]

  • Saeed, S. (2010).[2] Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry. Retrieved from [Link][3]

  • Begala, M., et al. (2024). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans. Tetrahedron. Retrieved from [Link][3]

  • Brunotte, L., et al. (2024).[4] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.[4] Arkivoc. Retrieved from [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 3-(4-Bromobenzoyl)pyrrolidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(4-Bromobenzoyl)pyrrolidin-2-one, a key building block for various centrally active agents, possesses a critical stereocenter at the C3 position. Consequently, the robust separation of its (R) and (S)-enantiomers is a mandatory step for both process control and regulatory compliance. This guide provides a comprehensive comparison of direct chromatographic approaches for resolving this racemate, focusing on the underlying principles of chiral recognition and providing actionable experimental protocols for researchers in the field.

The Stereochemical Imperative in Drug Synthesis

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit divergent pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inert, less active, or even contribute to adverse effects.[2] The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, and intermediates like 3-(4-Bromobenzoyl)pyrrolidin-2-one demand precise stereochemical control. The challenge lies in the identical physical and chemical properties of enantiomers, which makes their separation non-trivial, necessitating the use of a chiral environment.[3] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. The enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral selector on the stationary phase.[4] We evaluated two of the most powerful and widely applicable classes of CSPs: polysaccharide-based and Pirkle-type (brush-type) phases.

General Experimental Workflow

The logical flow for method development and comparison is outlined below. This systematic approach ensures that key performance parameters are evaluated under controlled conditions.

Experimental_Workflow Figure 1. Systematic Workflow for Chiral Method Development cluster_setup Phase 1: Preparation cluster_screening Phase 2: CSP Screening & Optimization cluster_analysis Phase 3: Data Analysis & Selection SamplePrep Prepare 1 mg/mL Racemic 3-(4-Bromobenzoyl)pyrrolidin-2-one in Isopropanol HPLC HPLC System with UV Detector (λ = 254 nm) SamplePrep->HPLC MobilePhasePrep Prepare n-Hexane/Alcohol Mobile Phases MobilePhasePrep->HPLC CSP_A Method A: Polysaccharide CSP HPLC->CSP_A CSP_B Method B: Pirkle-type CSP HPLC->CSP_B Optimization Vary Alcohol Modifier (Type and Percentage) CSP_A->Optimization CSP_B->Optimization DataAcquisition Acquire Chromatograms Optimization->DataAcquisition PerformanceCalc Calculate: - Resolution (Rs) - Selectivity (α) - Retention Factor (k') DataAcquisition->PerformanceCalc Comparison Compare Methods for Optimal Performance PerformanceCalc->Comparison

Caption: General workflow for chiral method development.

Methodology A: Polysaccharide-Based CSP

Causality Behind Experimental Choices: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are renowned for their broad enantioselectivity.[4][5] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[6] For 3-(4-Bromobenzoyl)pyrrolidin-2-one, the amide and ketone moieties are expected to be key interaction points. We selected a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, a workhorse in the pharmaceutical industry. Normal phase mode (n-hexane/alcohol) was chosen as it typically provides better selectivity for this class of CSPs.

Experimental Protocol:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica gel (4.6 x 250 mm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Performance Data:

Mobile Phase (n-Hexane:IPA, v/v)Retention Time (t R1 ), minRetention Time (t R2 ), minSelectivity (α)Resolution (R s )
90:1010.212.11.222.1
85:157.88.91.171.8
80:205.96.61.141.5

Analysis: The cellulose-based phase successfully resolved the enantiomers. As expected, increasing the concentration of the polar modifier (IPA) reduced retention times by increasing competition for interaction sites on the CSP. The highest resolution and selectivity were achieved with 10% IPA, providing a robust baseline separation suitable for quantification.

Methodology B: Pirkle-Type (Brush-Type) CSP

Causality Behind Experimental Choices: Pirkle-type CSPs function via more defined, complementary interactions, often involving π-π stacking, hydrogen bonding, and dipole-dipole forces.[2] We selected a (R)-N-(3,5-Dinitrobenzoyl)phenylglycine-based CSP. The electron-deficient dinitrobenzoyl group (a π-acid) is designed to interact strongly with electron-rich aromatic systems (π-bases). The 4-bromobenzoyl moiety of the analyte is moderately electron-rich and is an excellent candidate for such π-π interactions.

Experimental Protocol:

  • Column: (R)-N-(3,5-Dinitrobenzoyl)phenylglycine on 5 µm silica gel (4.6 x 250 mm)

  • Mobile Phase: n-Hexane / Ethanol (EtOH)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Performance Data:

Mobile Phase (n-Hexane:EtOH, v/v)Retention Time (t R1 ), minRetention Time (t R2 ), minSelectivity (α)Resolution (R s )
95:514.518.21.313.2
90:1010.112.11.252.6
85:157.99.11.192.0

Analysis: The Pirkle-type CSP yielded a superior separation compared to the polysaccharide phase, with significantly higher selectivity and resolution values across all tested mobile phase compositions. This strongly suggests that the dominant chiral recognition mechanism involves the specific π-π interaction between the bromobenzoyl ring of the analyte and the dinitrobenzoyl group of the CSP.

Final Recommendation and Method Selection

The choice of the final method depends on the analytical goal (e.g., high-throughput screening vs. high-resolution purity testing). The Pirkle-type CSP offers a more robust and higher-resolution separation.

Decision_Logic Figure 2. Decision Matrix for Optimal Method Selection cluster_methods Evaluated Methodologies cluster_results Key Performance Metrics Objective Objective: Baseline Separation (Rs > 2.0) of 3-(4-Bromobenzoyl)pyrrolidin-2-one Enantiomers MethodA Method A: Polysaccharide CSP (Cellulose tris(3,5-DMBC)) Objective->MethodA MethodB Method B: Pirkle-type CSP ((R)-DNBPG) Objective->MethodB ResultA Best Result (90:10 Hex:IPA): Rs = 2.1 α = 1.22 MethodA->ResultA ResultB Best Result (95:5 Hex:EtOH): Rs = 3.2 α = 1.31 MethodB->ResultB Comparison Comparative Evaluation: - Resolution - Selectivity - Robustness ResultA->Comparison ResultB->Comparison Recommendation Recommended Method: Method B (Pirkle-type CSP) with 90:10 n-Hexane:EtOH Comparison->Recommendation Method B provides superior resolution and higher selectivity, ensuring greater accuracy for purity determination.

Caption: Decision matrix for optimal method selection.

While both methods can achieve baseline separation, Method B (Pirkle-type CSP) is the superior choice. For routine analysis, the 90:10 n-Hexane:EtOH mobile phase offers an excellent balance of high resolution (Rs = 2.6) and a reasonable run time (under 13 minutes). This method provides a greater safety margin for quantification, making it more robust to small variations in mobile phase composition or temperature.

References

  • Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. Taylor & Francis Online. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. [Link]

  • A STEREOSELECTIVE APPROACH TO BOTH 3,4-TRANS-DISUBSTITUTED PYRROLIDIN-2-ONES AND PYRROLIDINES. Arkivoc. [Link]

  • Improved separation of diastereomeric derivatives of enantiomers by a physical network of linear polyvinylpyrrolidone applied as pseudophase in capillary zone electrophoresis. PubMed. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Synthesis of pyrrolidine-2,3-diones via reaction of hetereno[e]pyrroldiones and amines. ResearchGate. [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(4-Bromobenzoyl)pyrrolidin-2-one

[1]

Executive Summary & Compound Characterization

3-(4-Bromobenzoyl)pyrrolidin-2-one is a halogenated organic intermediate commonly utilized in pharmaceutical synthesis (e.g., NSAID development).[1] Unlike generic organic solvents, the presence of the bromine atom at the para-position of the benzoyl ring dictates a strict segregation protocol.[1]

Improper disposal of this compound—specifically mixing it with non-halogenated waste streams—can compromise downstream incineration equipment (via HBr formation) and exponentially increase disposal costs for your facility.

Physicochemical Profile for Waste Management
PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₁H₁₀BrNO₂Halogenated Waste Stream (Mandatory)
Physical State Solid (Powder/Crystalline)Requires solubilization or solid waste binning.[1]
Hazards (GHS) Irritant (Skin/Eye), Acute Tox.[1][2][3]Handle as Hazardous Chemical Waste .[1]
Reactivity Stable; Incompatible with strong oxidizers.[1][4]Segregate from oxidizers (e.g., Nitric Acid).[1]
Flash Point >100°C (Predicted)Low flammability risk, but combustible.[1]
Risk Assessment & Waste Classification

Before handling, you must classify the waste stream.[1] This compound falls under RCRA (Resource Conservation and Recovery Act) guidelines as a halogenated organic.[1]

  • Primary Hazard: Halogen content (Bromine).[1]

  • Secondary Hazard: Organic toxicity (Irritant).[1]

  • Prohibited Action: Do NOT pour down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable during synthesis.[1]

The "Why" Behind Segregation

Incinerating halogenated compounds requires specialized facilities equipped with acid gas scrubbers to capture Hydrogen Bromide (HBr).[1] If you mix this compound into a general "Non-Halogenated" drum, the entire drum must be re-classified and shipped to a specialized facility, often doubling the disposal cost per gallon.[1]

Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Treatment (At the Bench)

If the compound is part of a reaction mixture:

  • Quench: Ensure no unreacted reagents (e.g., thionyl chloride, strong bases) remain.[1] Neutralize to pH 6–8 if necessary.

  • Volume Reduction: If the compound is in a large volume of non-halogenated solvent (e.g., Ethyl Acetate), rotovap down to a residue if safety permits.[1] This minimizes the volume of "Halogenated Waste" generated.[5]

Phase B: Segregation & Packaging

Follow this decision matrix for the physical state of the waste:

DisposalDecisionStartWaste Generation:3-(4-Bromobenzoyl)pyrrolidin-2-oneStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidBinContainer Type:Wide-Mouth Poly JarSolidPath->SolidBinLiquidBinContainer Type:Safety Can / Glass BottleLiquidPath->LiquidBinActionSolidDouble bag in clearpolyethylene bagsSolidBin->ActionSolidActionLiquidEnsure <10% Water Content(If possible)LiquidBin->ActionLiquidLabelSolidLabel: Hazardous Waste(Solid, Toxic)LabelLiquidLabel: Halogenated SolventWasteActionSolid->LabelSolidActionLiquid->LabelLiquid

Figure 1: Decision matrix for segregating solid vs. liquid waste forms.

Phase C: Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.[1]

  • Header: HAZARDOUS WASTE

  • Chemical Name: Write out the full name: "3-(4-Bromobenzoyl)pyrrolidin-2-one". Do not use abbreviations or chemical structures.

  • Constituents: List the solvent (e.g., "Dichloromethane 90%, Compound 10%").

  • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Downstream Lifecycle (The "Cradle-to-Grave" Logic)

Understanding where your waste goes ensures compliance.[1] The following diagram illustrates why halogen segregation is critical for the facility's environmental compliance.

WasteLifecycleLabLaboratory BenchAccumulationSatellite AccumulationArea (SAA)Lab->Accumulation Tag & Seal EHSEHS Central StorageAccumulation->EHS Pickup DecisionHalogen CheckEHS->DecisionIncinerator_StdStandard Kiln(Fuel Blending)Decision->Incinerator_Std Non-Halogenated Incinerator_HaloSpecialized Incinerator(Acid Gas Scrubbing)Decision->Incinerator_Halo Halogenated (Bromine)

Figure 2: The waste lifecycle.[1] Note that halogenated waste requires a specialized incineration path to prevent environmental release of bromine gas.[1]

Emergency Procedures (Spills & Exposure)

In case of Spillage:

  • Evacuate: If the spill is large (>500mg) or generates dust, clear the immediate area.[1]

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquid: Use a standard organic spill kit (vermiculite or clay absorbent).[1] Do not use paper towels alone for large liquid spills, as this increases flammability surface area.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin. Label as "Debris contaminated with 3-(4-Bromobenzoyl)pyrrolidin-2-one."[1]

References & Regulatory Grounding[4][6]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1]

  • PubChem. (2024).[1] Compound Summary: 3-Bromopyrrolidin-2-one (Structural Analog).[1] National Library of Medicine.[1]

  • Cornell University EHS. (2023).[1] Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[1][5][6][7][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromobenzoyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromobenzoyl)pyrrolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.